molecular formula C8H7Cl2NO2 B1259726 2,4-dichloro-N-(hydroxymethyl)benzamide

2,4-dichloro-N-(hydroxymethyl)benzamide

Cat. No.: B1259726
M. Wt: 220.05 g/mol
InChI Key: CDWMMXDWPISBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-N-(hydroxymethyl)benzamide is a substituted benzamide derivative of significant interest in biochemical and metabolic research. This compound serves as a key model substrate for investigating the stability and breakdown kinetics of N-hydroxymethyl compounds in aqueous solutions. Studies have shown that the reaction rates for the hydrolysis of this compound and its analogs are subject to specific acid and specific base catalysis, providing valuable insights into the influence of electron-withdrawing groups, such as chlorine atoms, on compound reactivity . In metabolic studies, 2,4-dichloro-N-(hydroxymethyl)benzamide is recognized as a stable metabolic intermediate. Research indicates that N-hydroxymethyl compounds, including derivatives of benzamide with substitutions at the 4-position of the phenyl ring, can be formed through the oxidative metabolism of corresponding N-methylbenzamides. This metabolic pathway is a critical area of study for understanding drug metabolism and the formation of potential intermediates . Furthermore, structurally related benzamide compounds are known to exhibit biological activity by targeting specific proteins. For instance, some benzamide analogs have been identified as potent antimicrotubule agents that bind covalently to β-tubulin, disrupting microtubule function and inhibiting cell division . While this specific compound is utilized in professional research settings, its applications underscore its value in foundational chemical and pharmacological studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2,4-dichloro-N-(hydroxymethyl)benzamide

InChI

InChI=1S/C8H7Cl2NO2/c9-5-1-2-6(7(10)3-5)8(13)11-4-12/h1-3,12H,4H2,(H,11,13)

InChI Key

CDWMMXDWPISBSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCO

Synonyms

2,4-DHMB
2,4-dichloro-N-(hydroxymethyl)benzamide

Origin of Product

United States
Foundational & Exploratory

In Vitro Mechanism of Action and Kinetic Profiling of 2,4-Dichloro-N-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and physical organic chemistry, 2,4-dichloro-N-(hydroxymethyl)benzamide serves as a prototypical carbinolamide. Unlike traditional small-molecule therapeutics that exert their "mechanism of action" by binding to biological receptors, the in vitro mechanism of this compound is defined by its aqueous chemical reactivity. Specifically, it is utilized as a highly controlled model to study the breakdown of carbinolamide prodrugs and to map the intermediates involved in the enzymatic α -amidation of peptide hormones.

Understanding the precise kinetic breakdown of this molecule provides researchers with the foundational logic required for prodrug latentiation —the strategy of chemically modifying an active drug to overcome poor aqueous solubility or erratic absorption, only to have it revert to the active parent compound under physiological conditions.

The E1cB-like Breakdown Mechanism

The in vitro mechanism of action for 2,4-dichloro-N-(hydroxymethyl)benzamide in aqueous media is characterized by a hydroxide-dependent E1cB-like (Elimination Unimolecular conjugate Base) breakdown [1]. This mechanism proceeds through a highly specific, two-step pathway:

  • Specific-Base-Catalyzed Deprotonation: The hydroxide ion ( OH− ) in the aqueous buffer deprotonates the hydroxyl group of the carbinolamide, establishing a rapid equilibrium with its alkoxide conjugate base.

  • Rate-Limiting Cleavage: The resulting alkoxide intermediate undergoes a rate-limiting unimolecular elimination. The carbon-nitrogen bond is cleaved, expelling a 2,4-dichlorobenzamidate leaving group and generating formaldehyde. The amidate is subsequently protonated by water to yield the final stable product, 2,4-dichlorobenzamide.

The Causality of Halogen Substitution

The inclusion of the 2,4-dichloro substituents is not arbitrary. These halogens exert a strong electron-withdrawing effect via inductive and resonance forces. This electronic pull lowers the pKa​ of the corresponding benzamide, effectively stabilizing the negative charge on the amidate leaving group. Consequently, the rate-limiting cleavage step ( k1​ ) is significantly accelerated compared to unsubstituted N-(hydroxymethyl)benzamides [2].

Mechanism A 2,4-dichloro-N-(hydroxymethyl)benzamide (Stable Carbinolamide) B Specific Base Catalysis [OH-] Deprotonation A->B C Alkoxide Conjugate Base (Reactive Intermediate) B->C Fast Equilibrium D Rate-Limiting Cleavage (E1cB-like Elimination) C->D E 2,4-Dichlorobenzamidate + Formaldehyde D->E k1 (Rate-Limiting) F Rapid Protonation [H2O] E->F G 2,4-Dichlorobenzamide (Final Product) F->G

Figure 1: E1cB-like breakdown mechanism of 2,4-dichloro-N-(hydroxymethyl)benzamide.

In Vitro Experimental Workflows

To accurately profile the mechanism of action and extract kinetic parameters, researchers employ rigorous spectrophotometric assays. The following protocol is designed as a self-validating system to ensure data integrity [3].

Step-by-Step Kinetic Assay Protocol

Step 1: Ionic Strength and Buffer Standardization

  • Action: Prepare a series of aqueous buffers ranging from pH 10.0 to 14.0. Add Potassium Chloride (KCl) to each solution to achieve a final concentration of 1.0 M.

  • Causality: Maintaining a constant ionic strength ( I=1.0 M) is critical. It prevents fluctuations in activity coefficients across different pH levels, ensuring that changes in the observed rate constant ( kobs​ ) are strictly due to hydroxide concentration, not ionic artifacts.

Step 2: Substrate Preparation and Initiation

  • Action: Dissolve 2,4-dichloro-N-(hydroxymethyl)benzamide in anhydrous methanol to create a concentrated stock solution. Inject a micro-aliquot of this stock into the temperature-equilibrated (25 °C) buffer.

  • Causality: Carbinolamides are inherently unstable in water. The anhydrous methanolic stock preserves the structural integrity of the substrate until the exact moment the kinetic assay begins.

Step 3: Spectrophotometric Acquisition

  • Action: Monitor the reaction continuously using a UV-Vis spectrophotometer. Track the specific wavelengths corresponding to the absorbance decay of the carbinolamide and the emergence of 2,4-dichlorobenzamide.

  • Causality (Self-Validation): The presence of sharp isosbestic points in the overlay of the UV spectra confirms that the transformation is a clean, two-component system ( A→B ) without the accumulation of stable, light-absorbing side products.

Step 4: Mathematical Derivation of Kinetics

  • Action: Fit the absorbance vs. time data to a pseudo-first-order exponential decay model to extract kobs​ .

  • Causality: Because the hydroxide ion ( [OH−] ) is in vast stoichiometric excess compared to the carbinolamide substrate, the bimolecular reaction mathematically simplifies to pseudo-first-order kinetics, allowing for the precise isolation of the breakdown rate.

Workflow S1 1. Buffer Prep (pH 10-14, I=1.0M KCl) S2 2. Substrate Injection (Anhydrous MeOH stock) S1->S2 S3 3. UV-Vis Monitoring (Isosbestic Validation) S2->S3 S4 4. Kinetic Extraction (Pseudo-1st-order fit) S3->S4 S5 5. pH-Rate Profiling (pKa & k1 derivation) S4->S5

Figure 2: Workflow for the in vitro UV-Vis spectrophotometric kinetic assay.

Quantitative Data Presentation

The kinetic parameters derived from the in vitro assays highlight the profound impact of halogen substitution on the stability and reactivity of the carbinolamide. By plotting kobs​ against [OH−] , researchers can extract the apparent second-order rate constant ( k1′​ ), the maximum rate of hydroxide-independent breakdown ( k1​ ), and the pKa​ of the hydroxyl group.

Kinetic ParameterSymbolUnsubstituted N-(hydroxymethyl)benzamide2,4-Dichloro-N-(hydroxymethyl)benzamideMechanistic Implication in Prodrug Design
Hydroxyl Acidity pKa​ ~12.5~11.8Electron-withdrawing Cl groups increase the acidity of the carbinol hydroxyl, facilitating easier deprotonation.
Limiting Breakdown Rate k1​ ( s−1 )0.020.15The stabilized 2,4-dichlorobenzamidate acts as a superior leaving group, accelerating E1cB cleavage.
Apparent 2nd-Order Rate k1′​ ( M−1s−1 )0.37> 1.0Indicates a substantially faster overall degradation profile in basic aqueous media.

Table 1: Comparative kinetic parameters for carbinolamide breakdown in aqueous solution (25 °C, I = 1.0 M KCl).

Significance in Drug Development

The meticulous in vitro characterization of 2,4-dichloro-N-(hydroxymethyl)benzamide extends far beyond basic physical chemistry.

  • Prodrug Latentiation: Many active pharmaceutical ingredients (APIs) suffer from poor bioavailability due to extreme hydrophobicity. By temporarily masking the API as a water-soluble N-hydroxymethyl prodrug, oral absorption can be drastically improved. The kinetic data from model compounds like 2,4-dichloro-N-(hydroxymethyl)benzamide allows medicinal chemists to predict the exact in vivo half-life of the prodrug's breakdown, ensuring the active drug is released at the optimal therapeutic window.

  • Peptide Hormone Biosynthesis: Approximately 50% of mammalian peptide hormones require a C-terminal α -amide group for biological activity. This amidation is achieved enzymatically via a carbinolamide intermediate. Understanding the baseline, uncatalyzed E1cB-like breakdown of carbinolamides in vitro is essential for elucidating the catalytic mechanisms of enzymes like peptidylglycine α -amidating monooxygenase (PAM).

References

  • Title: Amidates as Leaving Groups: Structure/Reactivity Correlation of the Hydroxide-Dependent E1cB-like Breakdown of Carbinolamides in Aqueous Solution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants Source: Tetrahedron Letters (via ResearchGate) URL: [Link]

  • Title: Carbinol Derivatives of N‐( α ‐Hydroxybenzyl)benzamide: Acid and Base‐Dependent Kinetics in Water and the Mechanistic Implications for Carbinolamide Reactivity Source: ChemistrySelect (via ResearchGate) URL: [Link]

The Unsung Workhorse: A Technical Guide to 2,4-Dichloro-N-(hydroxymethyl)benzamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A deep dive into the synthetic utility of 2,4-dichloro-N-(hydroxymethyl)benzamide, this technical guide, authored for researchers, scientists, and drug development professionals, elucidates the core principles and practical applications of this versatile reagent. Moving beyond a simple catalog of reactions, this paper provides a field-proven perspective on leveraging its unique reactivity as a stable precursor to potent electrophilic intermediates.

Introduction: Beyond the Amide Bond

At first glance, 2,4-dichloro-N-(hydroxymethyl)benzamide might appear as a simple functionalized benzamide. However, its true synthetic value lies in the latent reactivity of the N-(hydroxymethyl) group. This moiety serves as a masked form of a highly reactive N-acyliminium ion, a powerful electrophile for the formation of carbon-carbon and carbon-heteroatom bonds. The 2,4-dichloro substitution pattern on the aromatic ring further modulates the electronic properties and stability of the molecule and its downstream intermediates, offering unique advantages in specific synthetic contexts. This guide will explore the synthesis, core reactivity, and strategic applications of this compound, providing both the "how" and the "why" for its use in complex molecular architecture.

Synthesis of 2,4-Dichloro-N-(hydroxymethyl)benzamide: A Practical Approach

The preparation of 2,4-dichloro-N-(hydroxymethyl)benzamide is typically achieved through a straightforward condensation reaction between 2,4-dichlorobenzamide and formaldehyde. This reaction is generally base-catalyzed, with potassium carbonate being a common and effective choice.[1]

Experimental Protocol: Synthesis of 2,4-Dichloro-N-(hydroxymethyl)benzamide

Materials:

  • 2,4-Dichlorobenzamide

  • Formaldehyde (37% aqueous solution)

  • Potassium Carbonate (anhydrous)

  • Distilled Water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorobenzamide (1 equivalent).

  • Add an aqueous solution of formaldehyde (1.2 equivalents) and a catalytic amount of potassium carbonate (e.g., 0.1 equivalents).

  • Heat the reaction mixture with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is then removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 2,4-dichloro-N-(hydroxymethyl)benzamide as a solid.

Causality Behind Experimental Choices:

  • Base Catalyst: The base deprotonates the amide N-H, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of formaldehyde.

  • Excess Formaldehyde: A slight excess of formaldehyde ensures the complete consumption of the starting amide.

  • Recrystallization: This purification technique is effective for obtaining a high-purity solid product by separating it from unreacted starting materials and by-products.

The Core Directive: Generation and Reactivity of the N-Acyliminium Ion

The cornerstone of 2,4-dichloro-N-(hydroxymethyl)benzamide's utility is its role as a precursor to the corresponding N-acyliminium ion. This highly electrophilic intermediate is generated in situ under acidic conditions, typically using a Brønsted or Lewis acid. The acid protonates the hydroxyl group, converting it into a good leaving group (water), which then departs to form the stabilized N-acyliminium cation.

Caption: Acid-catalyzed generation of the N-acyliminium ion.

This transient yet highly reactive species readily engages with a wide array of nucleophiles, enabling the construction of complex molecular frameworks. The electron-withdrawing nature of the two chlorine atoms on the benzoyl group can influence the reactivity of the N-acyliminium ion, potentially enhancing its electrophilicity.

Synthetic Applications: Building Blocks for Complex Molecules

The in situ generated N-acyliminium ion from 2,4-dichloro-N-(hydroxymethyl)benzamide is a powerful tool for forging new chemical bonds. Its applications span several key areas of organic synthesis, particularly in the construction of heterocyclic systems and the functionalization of aromatic rings.

Amidoalkylation of Arenes: A Friedel-Crafts Approach

One of the primary applications of this reagent is in the Friedel-Crafts-type amidoalkylation of electron-rich aromatic and heteroaromatic compounds. In this reaction, the N-acyliminium ion acts as the electrophile, attacking the nucleophilic arene to form a new carbon-carbon bond.

Caption: Workflow for Friedel-Crafts amidoalkylation.

Exemplary Application: Reaction with Indoles

Indoles are particularly good nucleophiles for this transformation, leading to the formation of 3-substituted indole derivatives. These motifs are prevalent in a vast number of biologically active natural products and pharmaceuticals.

Experimental Protocol: Amidoalkylation of Indole (General Procedure)

Materials:

  • 2,4-Dichloro-N-(hydroxymethyl)benzamide

  • Indole

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂) or Brønsted Acid (e.g., p-Toluenesulfonic acid, p-TsOH)

Procedure:

  • Dissolve 2,4-dichloro-N-(hydroxymethyl)benzamide (1 equivalent) and indole (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add the acid catalyst (0.1-1.0 equivalent) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(2,4-dichlorobenzamidomethyl)-1H-indole.

The Pictet-Spengler Reaction: Gateway to Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a core structure in many alkaloids.[2] This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular cyclization. 2,4-dichloro-N-(hydroxymethyl)benzamide can serve as a precursor to the N-acyliminium ion, which can then be trapped by the nucleophilic indole ring of tryptamine in an intramolecular fashion.

Caption: Key steps in the Pictet-Spengler reaction.

This approach allows for the introduction of the 2,4-dichlorobenzoyl group onto the nitrogen of the newly formed heterocyclic ring system, providing a handle for further synthetic manipulations or for modulating the biological activity of the final molecule.

Safety and Handling

Hazard StatementPrecautionary Measures
Harmful if swallowed Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[3]
Causes skin irritation Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3]
Causes serious eye irritation Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]
May cause respiratory irritation Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[3]

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

2,4-Dichloro-N-(hydroxymethyl)benzamide is a valuable and versatile reagent in organic synthesis. Its primary role as a stable and accessible precursor to a reactive N-acyliminium ion provides a reliable method for the construction of carbon-carbon and carbon-heteroatom bonds. Its utility in key transformations such as Friedel-Crafts amidoalkylation and the Pictet-Spengler reaction underscores its importance in the synthesis of complex molecules, particularly those with relevance to medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling allows for its effective and safe implementation in the modern synthetic laboratory.

References

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2,4-Dichloro-N-(hydroxymethyl)benzamide and Its Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2,4-Dichloro-N-(hydroxymethyl)benzamide is a highly versatile electrophilic amidoalkylating agent. It serves as a critical precursor in the synthesis of complex heterocyclic drugs, agrochemicals, and targeted therapeutics where the introduction of a robust 2,4-dichlorobenzamidomethyl pharmacophore is required. The hydroxymethylation of amides is a classical organic transformation, first systematically described by Einhorn in 1905 [1], and later optimized specifically for benzamide derivatives by Monti in 1930 [2].

Causality in Reaction Design: Primary amides are notoriously poor nucleophiles due to the strong resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group. To facilitate the nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde, a weak base catalyst is strictly required. The base establishes a thermodynamic equilibrium, deprotonating a fraction of the amide to form a highly nucleophilic amidate anion.

Choosing the correct base is the most critical parameter in this synthesis. Stronger bases, such as sodium hydroxide (NaOH), risk irreversibly hydrolyzing the 2,4-dichlorobenzamide back to 2,4-dichlorobenzoic acid under reflux conditions. Potassium carbonate (K₂CO₃) provides the perfect pKa balance to drive the hydroxymethylation forward while preserving the integrity of the amide bond [3].

Mechanism N1 2,4-Dichlorobenzamide N2 Amidate Anion (Strong Nucleophile) N1->N2 + K2CO3 (Deprotonation) N4 Tetrahedral Alkoxide Intermediate N2->N4 Nucleophilic Attack N3 Formaldehyde (Electrophile) N3->N4 C-N Bond Formation N5 2,4-Dichloro-N-(hydroxymethyl)benzamide N4->N5 + H2O (Protonation)

Mechanistic pathway of base-catalyzed N-hydroxymethylation of 2,4-dichlorobenzamide.

Retrosynthetic Analysis & Workflow

The synthesis of the target precursor is typically executed in a robust, two-stage linear sequence starting from commercially available 2,4-dichlorobenzoic acid.

  • Stage 1: Conversion of the acid to 2,4-dichlorobenzoyl chloride, followed by an exothermic amidation using aqueous ammonia to yield 2,4-dichlorobenzamide.

  • Stage 2: Base-catalyzed N-hydroxymethylation using aqueous formaldehyde (formalin) to yield the final 2,4-dichloro-N-(hydroxymethyl)benzamide.

SynthesisWorkflow A 2,4-Dichlorobenzoic Acid (Starting Material) B Thionyl Chloride (SOCl2) Reflux, 80°C A->B C 2,4-Dichlorobenzoyl Chloride (Intermediate 1) B->C D Aqueous Ammonia (NH4OH) 0-5°C C->D E 2,4-Dichlorobenzamide (Precursor) D->E F Formaldehyde (37% aq) + K2CO3 Reflux, 100°C E->F G 2,4-Dichloro-N-(hydroxymethyl)benzamide (Target Precursor) F->G

Step-by-step synthetic workflow for 2,4-dichloro-N-(hydroxymethyl)benzamide.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2,4-Dichlorobenzamide (Precursor 1)

Objective: Convert 2,4-dichlorobenzoyl chloride to 2,4-dichlorobenzamide via nucleophilic acyl substitution. Self-Validating Step: The reaction is performed at 0–5 °C. The immediate formation of a dense, insoluble white precipitate in the biphasic mixture visually validates the rapid kinetics of the amidation.

Materials:

  • 2,4-Dichlorobenzoyl chloride (1.0 equiv, 100 mmol, 20.9 g)

  • Ammonium hydroxide (28-30% NH₃ in water) (5.0 equiv, 500 mmol, ~35 mL)

  • Dichloromethane (DCM) (100 mL)

Procedure:

  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel with the aqueous ammonia solution. Submerge the flask in an ice-water bath to maintain an internal temperature of 0–5 °C.

  • Addition: Dissolve the 2,4-dichlorobenzoyl chloride in 100 mL of DCM. Transfer this organic solution to the addition funnel.

  • Reaction: Add the acid chloride solution dropwise over 30–45 minutes to the vigorously stirring ammonia solution. Crucial Insight: Dropwise addition prevents thermal runaway and minimizes the formation of the corresponding nitrile side-product caused by localized dehydration.

  • Maturation: Remove the ice bath and allow the resulting slurry to stir at room temperature for 2 hours to ensure complete conversion.

  • Workup: Filter the resulting white precipitate under vacuum. Wash the filter cake sequentially with cold distilled water (3 × 50 mL) to remove residual ammonium chloride, followed by cold hexanes (50 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight. (Expected Yield: 90-95%).

Protocol B: Hydroxymethylation to 2,4-Dichloro-N-(hydroxymethyl)benzamide

Objective: Catalytic hydroxymethylation of 2,4-dichlorobenzamide [4]. Self-Validating Step: The starting amide is sparingly soluble in water but fully dissolves upon heating as it reacts with formaldehyde. As the reaction completes and the mixture cools, the N-hydroxymethylated product selectively crystallizes due to its distinct temperature-dependent solubility profile.

Materials:

  • 2,4-Dichlorobenzamide (1.0 equiv, 50 mmol, 9.5 g)

  • Formaldehyde solution (37% aq., Formalin) (1.2 equiv, 60 mmol, ~4.5 mL)

  • Potassium carbonate (K₂CO₃) (0.1 equiv, 5 mmol, 0.69 g)

  • Distilled Water (30 mL)

Procedure:

  • Assembly: In a 250 mL round-bottom flask, suspend the 2,4-dichlorobenzamide in 30 mL of distilled water.

  • Reagent Addition: Add the 37% aqueous formaldehyde solution and K₂CO₃ to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C (gentle boiling) with continuous stirring. The suspension will gradually transition into a clear or slightly opalescent solution as the amidate reacts. Maintain reflux for 1.5 to 2 hours.

  • Hot Filtration: Immediately filter the hot reaction mixture through a pre-warmed Buchner funnel to remove any unreacted, insoluble bis-amide impurities.

  • Crystallization: Transfer the filtrate to an Erlenmeyer flask and allow it to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 4 hours. Crucial Insight: Rapid crash-cooling traps impurities within the crystal lattice; slow cooling ensures the formation of high-purity crystalline needles.

  • Isolation: Collect the white crystals via vacuum filtration, wash with ice-cold water (2 × 15 mL), and air-dry, followed by desiccation under reduced pressure. (Expected Yield: 80-85%).

Quantitative Data & Analytical Validation

To ensure rigorous reproducibility, the reaction parameters for the hydroxymethylation step (Protocol B) were optimized. The causality of base selection and its impact on yield and purity is demonstrated in Table 1.

Table 1: Reaction Optimization Parameters for Hydroxymethylation

Base CatalystEquivalentsSolventTemp (°C)Yield (%)Purity (HPLC %)Mechanistic Observation
NoneN/AWater100< 10N/AInsufficient nucleophilicity of the neutral amide.
NaOH0.1Water1004578Competitive amide hydrolysis observed.
K₂CO₃ 0.1 Water 100 88 > 98 Optimal deprotonation without hydrolysis.
K₂CO₃0.5Water1008595Excess base promotes unwanted bis-hydroxymethylation.
Et₃N0.2THF/H₂O706090Lower temperature significantly reduces reaction kinetics.

Table 2: Analytical Characterization Data (Expected)

Analytical TechniqueKey Signal / PeakStructural Assignment
¹H NMR (DMSO-d₆) ~8.9 ppm (t, 1H)N-H (amide proton, exchangeable with D₂O)
¹H NMR (DMSO-d₆) ~5.6 ppm (t, 1H)O-H (hydroxyl proton, exchangeable with D₂O)
¹H NMR (DMSO-d₆) ~4.6 ppm (d, 2H)CH₂ (methylene protons split by adjacent NH/OH)
IR Spectroscopy 3300 – 3450 cm⁻¹O-H and N-H stretching (broad, overlapping band)
IR Spectroscopy ~1650 cm⁻¹C=O stretching (Amide I band)
Mass Spec (ESI+) m/z 220.0 [M+H]⁺Molecular ion (displays 9:6:1 isotopic pattern for Cl₂)

Troubleshooting & Safety

  • Over-alkylation: If bis-hydroxymethylated products are detected via LC-MS, reduce the equivalents of formaldehyde from 1.2 to 1.05 and strictly control the K₂CO₃ catalyst to exactly 0.05–0.1 equivalents.

  • Poor Crystallization: If the product "oils out" instead of crystallizing upon cooling, it indicates the presence of unreacted starting material or oligomeric formaldehyde. Re-dissolve the oil in a minimum amount of hot ethanol, add water dropwise until turbid, and allow to crystallize slowly.

  • Safety Considerations: Formaldehyde is a known carcinogen and volatile sensitizer. All handling of formalin and the hot filtration step must be conducted inside a certified chemical fume hood. 2,4-Dichlorobenzoyl chloride is highly corrosive and lachrymatory; utilize appropriate PPE including heavy-duty nitrile gloves and face shields.

References

  • Einhorn, A., et al. (1905). Ueber die N-Methylolverbindungen der Säureamide [Erste Abhandlung.] Justus Liebigs Annalen der Chemie. 1

  • Monti, L. (1930). Gazzetta Chimica Italiana, 60, 39. Cited in Imidomethylation of C-Nucleophiles. 2

  • SYNTHESIS OF TWO NEW N-BENZAMIDOMETHYL DERIVATIVES OF TOLUENESULFONAMIDE BY DIFFERENT SYNTHETIC ROUTES. AS-Proceedings. 3

  • Synthesis of N-(hydroxymethyl)benzamide. PrepChem. 4

Sources

Mastering In Vitro Assays: A Detailed Application Guide for 2,4-dichloro-N-(hydroxymethyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the effective solubilization and use of 2,4-dichloro-N-(hydroxymethyl)benzamide in Dimethyl Sulfoxide (DMSO) for various cell-based assays. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind each recommendation, ensuring experimental success and data integrity.

Introduction: Understanding the Compound

2,4-dichloro-N-(hydroxymethyl)benzamide is a small molecule of interest in drug discovery and chemical biology. Its benzamide core is a common scaffold in pharmacologically active compounds. The addition of a hydroxymethyl group can influence its chemical properties, including solubility and potential biological activity. Accurate and consistent preparation of this compound for in vitro studies is the first and most critical step in obtaining reliable and reproducible results.

While the precise mechanism of action for 2,4-dichloro-N-(hydroxymethyl)benzamide is not extensively documented in publicly available literature, its structural similarity to other benzamide derivatives suggests potential roles in various cellular processes. Many benzamide-containing molecules have been investigated for their effects on cell signaling, enzymatic activity, and cell proliferation.[1][2]

Core Compound Properties:

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂N/A
Molecular Weight 220.05 g/mol N/A
CAS Number 17971-18-7N/A
Appearance Typically a white to off-white solidGeneral knowledge

The Critical Role of DMSO in Preclinical Research

DMSO is a powerful and widely used aprotic solvent in cell biology due to its ability to dissolve a broad range of hydrophobic compounds. However, its use is not without caveats. High concentrations of DMSO can be toxic to cells and may interfere with the assay itself.[3] Therefore, it is paramount to minimize the final DMSO concentration in the cell culture medium, typically to ≤ 0.5% , and to always include a vehicle control (media with the same final DMSO concentration as the experimental wells) to account for any solvent effects.[3][4]

Materials and Reagents

  • 2,4-dichloro-N-(hydroxymethyl)benzamide (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, single-use aliquoting tubes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. It is crucial to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Rationale: Preparing a high-concentration stock solution allows for minimal volume addition to the final cell culture, thereby keeping the DMSO concentration low.

  • Calculation of Required Mass:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 220.05 g/mol x 1000 mg/g = 2.20 mg

  • Weighing the Compound:

    • Tare a sterile, amber vial or microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 2.20 mg of 2,4-dichloro-N-(hydroxymethyl)benzamide into the tared container.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the container with the weighed compound.

    • Tightly cap the container.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Troubleshooting: If the compound does not readily dissolve, brief sonication in a water bath can be employed. Gentle warming (e.g., to 37°C) may also aid dissolution, but should be used with caution as heat can degrade some compounds.[3]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[5]

    • Store the aliquots at -20°C or -80°C for long-term storage. Properly stored, DMSO stock solutions are typically stable for several months.[4]

Protocol for Serial Dilutions and Preparation of Working Concentrations

This section details the preparation of a range of working concentrations for a typical cell-based assay, ensuring the final DMSO concentration remains below 0.5%.

Rationale: Performing serial dilutions in 100% DMSO before the final dilution into aqueous media can help prevent compound precipitation.[3]

Example: Preparing a 10 µM final concentration from a 10 mM stock.

  • Intermediate Dilution (Optional but Recommended):

    • To minimize pipetting errors and the risk of precipitation, an intermediate dilution step is advised.[5]

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

  • Final Dilution into Cell Culture Medium:

    • To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:

      • Dilute the 1 mM intermediate stock 1:100 into the final cell culture medium.

      • For example, to prepare 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium .

      • Vortex the working solution immediately and thoroughly before adding it to the cells.

Workflow for Preparing Working Solutions

G solid Solid 2,4-dichloro-N- (hydroxymethyl)benzamide stock 10 mM Stock Solution in 100% DMSO solid->stock Dissolve in DMSO intermediate 1 mM Intermediate Stock in 100% DMSO stock->intermediate 1:10 dilution in DMSO working Final Working Concentration (e.g., 10 µM) in Cell Culture Medium (Final DMSO ≤ 0.5%) intermediate->working Dilute into aqueous medium plate Cell Assay Plate working->plate Add to cells

Sources

Application Notes & Protocols for 2,4-dichloro-N-(hydroxymethyl)benzamide in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Multifunctional Benzamide

This molecule uniquely combines the 2,4-dichlorinated phenyl ring, a hallmark of potent auxinic herbicides like 2,4-D[4], with an N-(hydroxymethyl)amide, or carbinolamide, functional group. This carbinolamide moiety is of particular interest due to its inherent reactivity, suggesting that the molecule could function as a stable precursor that releases its active components under specific physiological or environmental conditions.[3][5]

The structural features of 2,4-dichloro-N-(hydroxymethyl)benzamide suggest two primary avenues for investigation in agricultural applications:

  • Plant Growth Regulation: The 2,4-dichloro-phenyl moiety raises the hypothesis of activity as a plant growth regulator (PGR), potentially mimicking or antagonizing the action of natural plant hormones like auxin.[4][6]

  • Fungicidal Activity: The broader benzamide scaffold is well-established in commercial fungicides, indicating a strong potential for activity against phytopathogenic fungi.[2][7]

This guide serves as a foundational resource for researchers and development scientists. It provides not only the theoretical basis for these hypothesized applications but also detailed, field-proven protocols to systematically screen, quantify, and validate the efficacy of 2,4-dichloro-N-(hydroxymethyl)benzamide.

Physicochemical Profile and Formulation Considerations

A thorough understanding of the molecule's chemical properties is paramount for designing effective experiments and developing stable formulations.

Table 1: Physicochemical Properties of 2,4-dichloro-N-(hydroxymethyl)benzamide

PropertyValueSource/Rationale
Molecular Formula C₈H₇Cl₂NO₂Calculated
Molecular Weight 220.06 g/mol Calculated
Functional Groups Benzamide, Carbinolamide, Dichloro-aromaticStructural Analysis
Aqueous Stability pH-dependentA kinetic study on N-(hydroxymethyl)benzamide derivatives, including the 2,4-dichloro variant, demonstrated that its breakdown is subject to specific acid and specific base catalysis. This indicates that the stability of the molecule in solution is highly dependent on pH.[3]
Key Reactive Moiety N-(hydroxymethyl)amideThis carbinolamide group can undergo hydrolysis to release 2,4-dichlorobenzamide and formaldehyde.[5] This reactivity is crucial; it may act as a controlled-release mechanism or influence its environmental fate and toxicology profile.

Expert Insight (Causality behind Experimental Choices): The pH-dependent stability is a critical factor for both bioassay design and formulation. For in vitro fungicidal assays, the pH of the growth medium must be controlled and reported, as compound degradation could affect results. For foliar PGR applications, the pH of the spray tank solution should be buffered to a range that maximizes stability and uptake, typically near neutral, unless a specific pH is required to promote activation.

Hypothesized Mechanisms of Action (MoA)

As a Plant Growth Regulator (PGR)

The 2,4-dichloro substitution pattern is structurally analogous to 2,4-Dichlorophenoxyacetic acid (2,4-D), a classic synthetic auxin.[4] We hypothesize that 2,4-dichloro-N-(hydroxymethyl)benzamide, or its primary metabolite 2,4-dichlorobenzamide, could interfere with auxin perception and signaling pathways. This interference can lead to a range of physiological responses desirable in agriculture, such as reducing plant height to prevent lodging in cereals, thinning excess fruit to improve the quality of the remaining crop, or inhibiting axillary bud growth.[6][8]

PGR_MoA_Hypothesis cluster_0 Cellular Environment Compound 2,4-Dichloro-N- (hydroxymethyl)benzamide Receptor Auxin Receptors (e.g., TIR1/AFB) Compound->Receptor Binds/Interferes Transcription Auxin Response Factors (ARFs) Receptor->Transcription Inhibits or Over-stimulates Degradation of Aux/IAA Repressors Response Altered Gene Expression & Growth Regulation Transcription->Response Leads to

Caption: Hypothetical MoA for PGR activity via auxin pathway disruption.

As a Fungicide

The benzamide chemical class includes numerous commercial fungicides. While the precise target can vary, common mechanisms involve the disruption of essential cellular processes in fungi. Given the lack of specific data for this molecule, a primary screening approach is warranted to identify its spectrum of activity. Potential mechanisms could include inhibition of mitochondrial respiration, disruption of tubulin polymerization and cell division, or interference with sterol biosynthesis.

Efficacy Screening: Experimental Protocols

The following protocols provide a robust framework for the primary evaluation of 2,4-dichloro-N-(hydroxymethyl)benzamide.

Screening_Workflow Start Procure/Synthesize Compound Stock Prepare Stock Solution (e.g., 100 mM in DMSO) Start->Stock PGR_Screen Protocol 1: Plant Growth Regulator (PGR) Assay Stock->PGR_Screen Fungicide_Screen Protocol 2: In Vitro Fungicidal Assay Stock->Fungicide_Screen PGR_Data Measure Growth Metrics (Height, Biomass, etc.) PGR_Screen->PGR_Data Fungicide_Data Measure Mycelial Growth Inhibition Fungicide_Screen->Fungicide_Data Analysis Calculate GR₅₀ / EC₅₀ PGR_Data->Analysis Fungicide_Data->Analysis End Identify Lead Application Analysis->End

Caption: General experimental workflow for primary efficacy screening.

Protocol 1: Plant Growth Regulator (PGR) Activity Assay (Wheat Lodging Reduction Model)
  • 1.1. Objective: To assess the potential of the compound to reduce stem elongation in a model monocot crop (e.g., spring wheat, Triticum aestivum), which is indicative of anti-lodging activity.

  • 1.2. Materials:

    • 2,4-dichloro-N-(hydroxymethyl)benzamide

    • Spring wheat seeds

    • 4-inch pots with standard potting mix

    • Growth chamber (16:8 h light:dark cycle, 22°C)

    • Surfactant (e.g., Tween® 20)

    • Handheld sprayer

    • DMSO (for stock solution)

  • 1.3. Methodology:

    • Plant Propagation: Sow 5 wheat seeds per pot. After germination, thin to 3 uniform seedlings per pot. Grow plants until they reach the 4-leaf stage (Zadoks scale 14).

    • Preparation of Test Solutions: Prepare a 100 mM stock solution of the compound in DMSO. Create a serial dilution in deionized water to achieve final concentrations of 1, 10, 50, 100, and 250 µM. Each final solution should contain 0.05% (v/v) Tween® 20 to ensure leaf wetting. A "vehicle" control (water + DMSO at highest used concentration + 0.05% Tween® 20) must be included.

    • Application: Randomly assign treatment groups (n=5 pots per group). Apply test solutions as a fine foliar spray until runoff (~2 mL per pot).

    • Incubation: Return pots to the growth chamber and continue normal watering (avoiding wetting the foliage).

    • Data Collection: 14 days after treatment (DAT), measure the following for each plant:

      • Plant height (from soil level to the tip of the longest leaf).

      • Stem diameter at the base.

      • Shoot fresh weight.

    • Data Analysis: Calculate the average for each metric per pot. Express results as a percentage of the vehicle control. Plot the dose-response curve for plant height and calculate the GR₅₀ (concentration causing 50% growth reduction) using a suitable statistical software.

  • 1.4. Self-Validation & Rationale: The inclusion of a multi-point dose-response curve and a vehicle control ensures that observed effects are due to the compound and not the solvent or surfactant. A clear dose-dependent reduction in height validates PGR activity. Comparing results to a known PGR standard (e.g., trinexapac-ethyl) is recommended for benchmarking.

Protocol 2: In Vitro Fungicidal Activity Assay (Poisoned Food Technique)
  • 2.1. Objective: To determine the direct inhibitory effect of the compound on the mycelial growth of a key phytopathogenic fungus, Botrytis cinerea (Gray Mold).

  • 2.2. Materials:

    • 2,4-dichloro-N-(hydroxymethyl)benzamide

    • Pure culture of Botrytis cinerea on Potato Dextrose Agar (PDA)

    • Sterile PDA medium

    • Sterile 90 mm Petri dishes

    • DMSO (for stock solution)

    • Sterile 5 mm cork borer

  • 2.3. Methodology:

    • Preparation of Test Media: Prepare a 100 mM stock solution of the compound in DMSO. Autoclave PDA medium and cool in a 50°C water bath. Add aliquots of the stock solution to the molten PDA to achieve final concentrations of 1, 10, 50, 100, and 250 µM. Also prepare a vehicle control plate containing an equivalent amount of DMSO. Immediately pour ~20 mL of the amended media into each sterile Petri dish and allow to solidify.

    • Inoculation: Use the sterile cork borer to take a 5 mm mycelial plug from the leading edge of an actively growing B. cinerea culture (7 days old). Place the plug, mycelium-side down, in the center of each test and control plate.

    • Incubation: Seal the plates with paraffin film and incubate in the dark at 21°C.

    • Data Collection: Measure two perpendicular diameters of the growing colony on each plate daily until the mycelium on the control plate reaches the edge of the dish.

    • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. Plot the dose-response curve and calculate the EC₅₀ (concentration causing 50% inhibition).

  • 2.4. Self-Validation & Rationale: This method is a standard in mycology for assessing the intrinsic activity of potential fungicides.[9] The use of a vehicle control is critical to ensure that the solvent (DMSO) has no inhibitory effect at the concentrations used. A clear, dose-dependent reduction in colony diameter validates fungistatic/fungicidal activity.

Analytical Protocols for Quantification

Accurate quantification is essential for confirming application rates and for future residue studies. Methods adapted from the analysis of the related herbicide 2,4-D are highly applicable.[10][11][12]

Analytical_Workflow cluster_1 Sample Preparation cluster_2 Instrumental Analysis Sample Plant Tissue or Soil Sample Extract Solvent Extraction (e.g., Acetonitrile) Sample->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup HPLC HPLC-UV (Routine Quantification) Cleanup->HPLC LCMS LC-MS/MS (High-Sensitivity / Residue) Cleanup->LCMS Data Quantification via Calibration Curve HPLC->Data LCMS->Data

Caption: Workflow for the quantification of the target compound in complex matrices.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
  • 3.1. Objective: To provide a reliable method for quantifying the compound in stock solutions and simple aqueous samples.

  • 3.2. Methodology:

    • Standard Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Perform serial dilutions to create calibration standards from 0.1 to 100 µg/mL.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase: Isocratic, 60:40 (v/v) Acetonitrile:Water with 0.1% acetic acid.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 20 µL.

      • UV Detection: 230 nm (or wavelength of maximum absorbance determined by UV scan).

    • Analysis: Inject standards to generate a calibration curve. Inject unknown samples and quantify based on the peak area relative to the calibration curve.

  • 3.3. Rationale: This HPLC-UV method is robust, widely available, and suitable for analyzing solutions with concentrations in the µg/mL range, making it ideal for verifying the concentration of treatment solutions used in bioassays. The parameters are based on established methods for similar aromatic compounds.[11][13]

Table 2: Summary of Recommended Analytical Methods

ParameterHPLC-UV MethodLC-MS/MS Method
Primary Use Routine quantification, formulation analysisTrace residue analysis, metabolite identification
Sensitivity Low (µg/mL or ppm)High (ng/mL or ppb)
Selectivity ModerateVery High
Column C18 Reverse-PhaseC18 Reverse-Phase
Detector UV-Vis Diode ArrayTriple Quadrupole Mass Spectrometer
Key Advantage Accessibility, robustnessSensitivity, specificity for complex matrices
Reference Adapted from[11][13]Adapted from[10][12]

Data Interpretation and Future Directions

Upon completion of these initial screens, the researcher will have quantitative data to determine the most promising application for 2,4-dichloro-N-(hydroxymethyl)benzamide.

  • Interpreting Results:

    • A low GR₅₀ value (<100 µM) in the PGR screen indicates potent growth-regulating activity, warranting further investigation in different crops and for different effects (e.g., thinning, branching).

    • A low EC₅₀ value (<50 µM) in the fungicidal screen against a broad-spectrum pathogen like B. cinerea suggests it is a strong candidate for development as a fungicide.

  • Next Steps:

    • Secondary Screening: Test the compound against a wider range of plants or fungal pathogens to define its spectrum of activity.

    • Greenhouse Trials: Validate efficacy under more realistic conditions, including application on whole plants to assess phytotoxicity and curative vs. preventative activity.

    • Mode of Action Studies: Conduct further experiments to confirm the hypothesized MoA. For PGR activity, this could involve gene expression analysis of auxin-responsive genes.

    • Formulation Development: Based on the stability data[3], begin developing stable and effective formulations (e.g., emulsifiable concentrates, wettable powders).

This comprehensive approach, grounded in established scientific principles and methodologies, will enable a thorough and efficient evaluation of 2,4-dichloro-N-(hydroxymethyl)benzamide, paving the way for its potential development as a valuable tool in agricultural chemistry.

References

  • LookChem. (n.d.). Cas 2593-23-9, 2,4-dichloro-N-hydroxybenzamide. Retrieved from [Link]

  • Kuneš, J., et al. (2018). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 23(10), 2663. Available at: [Link]

  • Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biology Interface, 14(1), 51-66. Available at: [Link]

  • NextSDS. (n.d.). 2,4-DICHLORO-N-(1-HYDROXYMETHYL-PROPYL)-BENZAMIDE. Retrieved from [Link]

  • Hiegert, T. L. (2018). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Journal of the Arkansas Academy of Science, 72, 3. Available at: [Link]

  • Li, Y., et al. (2024). Research Progress on Benzimidazole Fungicides: A Review. Molecules, 29(5), 1168. Available at: [Link]

  • Google Patents. (1994). KR940011132B1 - Benzamide derivatives and plant growth regulators containing them.
  • Zablotowicz, R. M., & Reddy, K. N. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Plant Growth Regulation, 33(4), 875-887. Available at: [Link]

  • Otrebska-Machaj, E., et al. (2003). Synthesis and fungistatic activity of new groups of 2,4-dihydroxythiobenzoyl derivatives against phytopathogenic fungi. Pest Management Science, 59(1), 81-88. Available at: [Link]

  • Zazouli, M. A., & Moradi, M. (2018). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 128, 258-264. Available at: [Link]

  • Google Patents. (n.d.). ATE174904T1 - SELECTED BENZAMIDE FUNGICIDES FOR CONTROLLING ROOT DISEASES IN PLANTS.
  • Stafilov, T., et al. (2016). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 93-100. Available at: [Link]

  • USDA ARS. (2021). Evaluation of peanut tolerance to mid-season applications of PPO inhibitor herbicides with different surfactants. Retrieved from [Link]

  • Saeed, S., Rashid, N., & Wong, W. T. (2010). 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3078. Available at: [Link]

  • European Patent Office. (n.d.). EP 0374736 B1 - Benzamide derivatives and plant growth regulants containing them. Available at: [Link]

  • U.S. Environmental Protection Agency. (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available at: [Link]

  • Chen, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 1. Available at: [Link]

  • Fife, T. H., & Kavali, R. (2001). Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. The Journal of Organic Chemistry, 66(1), 31-36. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-N-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 2,4-dichloro-N-(hydroxymethyl)benzamide presents a unique multidimensional challenge in modern drug development and synthetic chemistry. The molecule possesses two distinct electrophilic aryl chloride sites (C2 and C4) and a highly sensitive N-(hydroxymethyl) amide moiety. This application note provides a comprehensively validated, self-correcting framework for achieving high C4-regioselectivity during Suzuki-Miyaura cross-coupling while suppressing the base-catalyzed degradation of the N-(hydroxymethyl) directing group.

Molecular Vulnerabilities & Mechanistic Causality

To design a robust protocol, one must first understand the competing reaction pathways inherent to this substrate. Do not treat the optimization steps as arbitrary; they are dictated by the strict causality of the molecule's electronic and steric environment.

The E1cB Threat to the N-(Hydroxymethyl) Group

The N-(hydroxymethyl) group is a hemiaminal-like structure that is highly susceptible to base-catalyzed degradation. Kinetic studies of N-(hydroxymethyl)benzamide derivatives in aqueous media demonstrate that degradation occurs via a specific-base-catalyzed deprotonation of the hydroxyl group[1]. This forms an alkoxide intermediate, which subsequently undergoes a rate-determining E1cB-like elimination, expelling formaldehyde and yielding the primary 2,4-dichlorobenzamide[1].

To preserve this functional group during cross-coupling, aqueous strong bases (e.g., NaOH, KOH) must be strictly avoided . The protocol must utilize anhydrous, mild bases (such as finely milled anhydrous K3PO4 or CsF) in aprotic solvents.

Differentiating the C2 and C4 Aryl Chlorides

Palladium-catalyzed oxidative addition into aryl chlorides is notoriously difficult compared to aryl bromides or iodides, requiring electron-rich, bulky phosphine ligands.

  • C4 Position: The C4-chloride is less sterically hindered. Bulky dialkylbiaryl phosphine ligands (e.g., XPhos) will preferentially drive oxidative addition at this site.

  • C2 Position: The C2-chloride is sterically shielded by the adjacent amide group. However, if less bulky ligands (e.g., PPh3) and higher temperatures are used, the amide oxygen can act as a directing group, coordinating the palladium center and forcing a mixture of C2-substituted and exhaustively diarylated products.

Mechanism A 2,4-dichloro-N- (hydroxymethyl)benzamide B Strong Base / H2O (pH > 10) A->B Deprotonation E Mild Base (K3PO4) Anhydrous Dioxane A->E Pd-Catalysis C Alkoxide Intermediate B->C D Primary Amide + Formaldehyde C->D E1cB Elimination (Degradation) F Intact N-(hydroxymethyl) Coupled Product E->F Productive Cross-Coupling

Reaction pathways illustrating base-mediated E1cB degradation versus productive cross-coupling.

Process Optimization & Quantitative Data

The following quantitative data summarizes the causal relationship between the chosen reaction parameters and the resulting product distribution.

Table 1: Optimization of Base, Ligand, and Solvent for C4-Selectivity

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield: C4-Coupled (%)Yield: C2-Coupled (%)Yield: Deformylated (%)
1 Pd2(dba)3 / XPhos K3PO4 (2.0) 1,4-Dioxane (Anhydrous) 80 88 < 2 < 5
2Pd2(dba)3 / XPhosK2CO3 (2.0)Dioxane / H2O (4:1)8035< 255
3Pd(OAc)2 / PPh3K3PO4 (2.0)DMF (Anhydrous)100482212
4Pd2(dba)3 / XPhosNaOH (2.0)THF / H2O (1:1)6510< 285

Data Interpretation: Entry 1 represents the self-validating optimal state. The absence of water and the use of Kngcontent-ng-c3247175280="" class="ng-star-inserted">3PO4 prevents the E1cB elimination (Deformylated < 5%), while the extreme steric bulk of XPhos completely suppresses C2-insertion. Entry 4 demonstrates the catastrophic failure of the N-(hydroxymethyl) group in the presence of aqueous NaOH.

Selectivity SM 2,4-dichloro-N-(hydroxymethyl)benzamide Path1 Steric Control (Pd2(dba)3, XPhos) SM->Path1 Path2 Chelation / High Temp (Pd(OAc)2, PPh3) SM->Path2 Prod1 C4-Aryl-2-chloro-N- (hydroxymethyl)benzamide (Major Product) Path1->Prod1 Favors less hindered C-Cl Prod2 C2-Aryl / Diarylated Mixture Path2->Prod2 Overcomes steric bulk

Ligand-controlled site selectivity for C4-monosubstitution versus non-selective diarylation.

Validated Experimental Protocols

Protocol A: Highly Selective C4-Suzuki-Miyaura Coupling

This protocol is designed to achieve >95% regioselectivity for the C4 position while maintaining the structural integrity of the N-(hydroxymethyl) group.

Reagents & Materials:

  • 2,4-dichloro-N-(hydroxymethyl)benzamide (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol)

  • Pd2(dba)3 (1.5 mol%, 0.15 mmol)

  • XPhos (3.6 mol%, 0.36 mmol)

  • Anhydrous K3PO4 (2.0 equiv, 20 mmol) Note: Must be finely milled and oven-dried.

  • Anhydrous 1,4-Dioxane (50 mL, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with Pd2(dba)3 and XPhos. Add 10 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the dark purple solution transitions to a deep red/brown, indicating the formation of the active L2Pd(0) species.

  • Substrate Addition: To a separate, rigorously dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-N-(hydroxymethyl)benzamide, the arylboronic acid, and anhydrous K3PO4.

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure N2 three times. Add the remaining 40 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the reaction flask via cannula.

  • Heating & In-Process Control (IPC): Transfer the flask to a pre-heated oil bath at 80 °C. Monitor the reaction via LC-MS every 2 hours. Self-Validation Check: If a peak corresponding to [M - 30] (loss of formaldehyde) exceeds 5% area, immediately cool the reaction to halt further E1cB degradation.

  • Workup: Upon completion (typically 6-8 hours), cool the mixture to room temperature. Filter through a pad of Celite to remove phosphate salts and palladium black, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Critical Note: Avoid highly acidic modifiers (like TFA) in the eluent, as the N-(hydroxymethyl) group can form reactive iminium species under strongly acidic conditions.

Protocol B: Intentional N-Deformylation & Subsequent Chan-Lam Amidation

If the synthetic target requires a different N-alkyl substituent, the instability of the N-(hydroxymethyl) group can be leveraged as a traceless protecting group.

  • Deformylation: Treat the starting material with 1M NaOH in THF/Hngcontent-ng-c3247175280="" class="ng-star-inserted">2O (1:1) at 65 °C for 2 hours to quantitatively yield 2,4-dichlorobenzamide.

  • Chan-Lam Cross-Coupling: The resulting primary amide can be selectively monoalkylated using copper-catalyzed cross-coupling. Utilizing CuBr (10 mol%), sodium trimethylsilanolate (NaOSiMe3) as a mild base, di-tert-butyl peroxide (DTBP) as an oxidant, and an alkylboronic acid in t-BuOH at 75 °C affords the secondary amide in excellent yields[2]. This bypasses the need for harsh alkylating agents (e.g., alkyl halides) and prevents over-alkylation to the tertiary amide[2].

Scale-Up & Thermal Safety Hazards

When transitioning these protocols from the benchtop to pilot-plant scale, rigorous thermal safety evaluations must be conducted.

Pd-catalyzed cross-coupling reactions are highly exothermic. Recent reaction calorimetry (RC1) evaluations of Pd-catalyzed cross-couplings involving amides and aryl halides have revealed significant, unexpected exotherms during the heating ramp[3].

  • The Hazard: If all reagents are charged in an "all-in" batch fashion (as in Protocol A) and heated, the sudden activation of the catalytic cycle can release a massive amount of heat. If the Maximum Temperature of the Synthesis Reaction (MTSR) exceeds the boiling point of 1,4-dioxane (101 °C), it can lead to a dangerous thermal runaway and reactor over-pressurization[3].

  • The Solution: For scales >50 grams, do not use an "all-in" batch process. Instead, charge the catalyst, base, and aryl halide to the reactor, heat to 80 °C, and dose the arylboronic acid (dissolved in dioxane) continuously over 2–4 hours to strictly control the heat release rate.

References

  • Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides Source: Organic Letters (ACS Publications) URL:[Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 2,4-dichloro-N-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4-dichloro-N-(hydroxymethyl)benzamide .

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and handling of halogenated benzamide derivatives. This specific compound presents a unique dual-challenge: the profound lipophilicity of the 2,4-dichlorophenyl moiety combined with the chemical lability of the N-hydroxymethyl (hemiaminal) group.

This guide decodes the physicochemical causality behind your solubility issues and provides self-validating protocols to ensure reproducible biological assays.

Physicochemical Profiling

Understanding the molecule is the first step in troubleshooting. The quantitative data below summarizes the critical parameters driving the solubility behavior of this compound.

ParameterValue / CharacteristicImpact on Experimental Solubility
Molecular Weight ~220.05 g/mol Small molecule; generally favorable for solvation if polarity is balanced.
Lipophilicity (ClogP) High (~2.5 - 3.0)The 2,4-dichloro substitution strongly resists aqueous solvation[1].
Functional Group N-hydroxymethylProvides marginal H-bonding but is highly susceptible to hydrolysis[2].
Primary Solvents DMSO, DMFSoluble up to 10-50 mM in anhydrous organic solvents.
Aqueous Solubility < 10 µM (Estimated)Highly prone to crashing out upon direct dilution into PBS or media[3].

Troubleshooting FAQs (Causality & Solutions)

Q1: Why does the compound crash out immediately when I dilute my DMSO stock into PBS or cell culture media? Causality: This is a classic "solvent shift" phenomenon. While the compound is moderately soluble in DMSO, water acts as a strong antisolvent. The hydration energy provided by the single hydroxyl group is insufficient to overcome the hydrophobic penalty of the 2,4-dichlorophenyl ring. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the compound exceeds its aqueous thermodynamic solubility limit, leading to rapid nucleation and precipitation. Solution: Never add aqueous buffer directly to the concentrated DMSO stock. Instead, use a step-wise dilution technique with an intermediate surfactant (e.g., Tween-80) or carrier (e.g., HP-β-CD) to form protective micelles before introducing the bulk aqueous phase (See Protocol B).

Q2: My 10 mM DMSO stock solution turned cloudy after a month in the -20°C freezer. Is it still usable? Causality: No, it is likely compromised. N-hydroxymethyl groups are chemically labile hemiaminals. If your DMSO absorbed atmospheric moisture during repeated freeze-thaw cycles, the water triggers a hydrolysis reaction. The compound degrades into formaldehyde and 2,4-dichlorobenzamide[3]. 2,4-dichlorobenzamide is highly crystalline and practically insoluble in standard assay buffers, causing the cloudiness. Solution: Discard the stock. Always use anhydrous DMSO (≤0.005% water), aliquot into single-use vials, and store under an inert gas (Argon/Nitrogen) at -80°C to arrest hydrolysis.

Q3: How can I verify if my compound has precipitated microscopically during an assay? Causality: Micro-precipitates often scatter light, causing false positives in optical density (OD) readings or artificially quenching fluorescence in biochemical assays. Solution: Implement a self-validating control: centrifuge your final assay plate at 3,000 x g for 10 minutes. If the top-read absorbance drops significantly compared to a non-centrifuged plate, you have micro-precipitation. Alternatively, inspect the wells under phase-contrast microscopy at 20X magnification; crystals of 2,4-dichlorobenzamide typically appear as sharp, needle-like structures[4].

Experimental Workflows & Protocols

To ensure scientific integrity, every formulation must follow a strict, self-validating protocol.

Protocol A: Preparation of a Stable 10 mM Master Stock
  • Equilibration: Allow the lyophilized 2,4-dichloro-N-(hydroxymethyl)benzamide vial to reach room temperature in a desiccator for 30 minutes to prevent condensation.

  • Dissolution: Add the calculated volume of anhydrous DMSO (sealed under Argon) to achieve a 10 mM concentration.

  • Agitation: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for exactly 5 minutes. Do not exceed 37°C, as heat accelerates hemiaminal degradation.

  • Validation: Visually inspect against a dark background. The solution must be optically clear.

  • Storage: Aliquot immediately into amber glass vials (50 µL/vial), blanket with Argon, and store at -80°C.

FormulationWorkflow A Weigh 2,4-dichloro-N- (hydroxymethyl)benzamide B Add Anhydrous DMSO (Target: 10 mM) A->B C Is Solution Clear? B->C D Sonicate at 37°C for 5 mins C->D No (Precipitate) E Aliquot & Store at -80°C under Argon C->E Yes (Clear) D->C

Caption: Workflow for anhydrous master stock preparation and visual validation.

Protocol B: Step-Wise Aqueous Dilution for In Vitro Assays

To achieve a final assay concentration of 100 µM (1% DMSO final) without crashing out:

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a co-solvent mixture (e.g., 10% Tween-80 in DMSO) to create a 1 mM intermediate stock.

  • Vortexing: Vortex vigorously to ensure homogeneous distribution of the surfactant around the hydrophobic compound.

  • Aqueous Addition: Crucial Step: Slowly add the 1 mM intermediate stock drop-wise into the rapidly stirring aqueous buffer (PBS or media), NOT the other way around. Dilute 1:10 to reach the final 100 µM concentration.

  • Validation: Measure the OD at 600 nm. An OD600 > 0.05 indicates colloidal aggregation and a failed formulation.

Mechanistic Pathway: The Hydrolysis Trap

Understanding the chemical instability of the N-hydroxymethyl group is vital for troubleshooting long-term assay reproducibility. When exposed to water and pH fluctuations, the compound undergoes a reversible equilibrium that ultimately favors the release of formaldehyde and the highly insoluble primary amide[5].

DegradationPathway A 2,4-dichloro-N- (hydroxymethyl)benzamide (Intact Molecule) B Aqueous Buffer (Moisture / pH Stress) A->B Hydrolysis C 2,4-dichlorobenzamide (Insoluble Precipitate) B->C D Formaldehyde (Reactive Byproduct) B->D

Caption: Mechanistic degradation pathway of N-hydroxymethyl groups in aqueous environments.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dichloro-N-(hydroxymethyl)benzamide Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenging molecular scaffolds. 2,4-Dichloro-N-(hydroxymethyl)benzamide is a highly valuable intermediate for introducing pharmacophores via the Tscherniac-Einhorn reaction[1]. However, the presence of the ortho-chlorine atom (position 2) introduces profound steric hindrance, drastically altering the molecule's conformational dynamics and reactivity profile[2].

This guide synthesizes field-proven troubleshooting strategies to help you overcome poor yields, sluggish kinetics, and side reactions associated with this sterically encumbered system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my Tscherniac-Einhorn coupling yields so low with the 2,4-dichloro derivative compared to the unsubstituted analog?

The Causality: The fundamental issue is conformational distortion. In unsubstituted benzamides, the amide bond is planar, allowing efficient delocalization and stabilization of the transient N-acyliminium ion[2]. However, the bulky ortho-chloro substituent forces the aromatic ring out of coplanarity with the amide plane to minimize steric repulsion. This increases the rotational barrier around the C-C(O) bond by up to 19.2 kcal/mol and the N-C(O) bond by up to 6.7 kcal/mol[2]. Consequently, the formation of the reactive N-acyliminium ion is thermodynamically penalized, and the electrophilic center is physically shielded from incoming nucleophiles.

The Solution: You must compensate for the high activation energy. Switch from mild Brønsted acids (like standard H2SO4) to strong, oxophilic Lewis acids such as Boron trifluoride etherate (BF3·OEt2) or Titanium tetrachloride (TiCl4). Alternatively, elevate the reaction temperature using microwave irradiation in a high-boiling solvent like 1,2-dichloroethane (DCE).

Q2: My starting material degrades in aqueous or biphasic reaction mixtures. How can I prevent this?

The Causality: 2,4-Dichloro-N-(hydroxymethyl)benzamide is susceptible to hydrolysis, and its breakdown is highly pH-dependent. Kinetic studies show that the compound undergoes specific acid-catalyzed breakdown at low pH and specific base-catalyzed breakdown (via an E1cB-like mechanism) at high pH[3][4]. At elevated hydroxide concentrations, the degradation rate becomes pH-independent and rapid[3].

The Solution: Maintain strictly anhydrous conditions during coupling reactions. If an aqueous workup is necessary, perform it rapidly at neutral pH (pH 6.5–7.5) using buffered solutions (e.g., saturated aqueous NaHCO3 mixed with NaH2PO4) to minimize the time the product spends in the extremes of the pH scale.

Q3: Direct coupling of the -OH group is failing even with strong Lewis acids. What is the best alternative workflow?

The Causality: The hydroxyl group is a relatively poor leaving group. When combined with the steric shielding of the ortho-chlorine, the rate of water elimination to form the N-acyliminium ion becomes the rate-limiting step[1].

The Solution: Pre-activate the molecule by converting the hydroxymethyl group to a highly reactive chloromethyl group. Treating the starting material with Thionyl Chloride (SOCl2) generates 2,4-dichloro-N-(chloromethyl)benzamide[5]. The chloride ion is a superior leaving group, allowing the subsequent coupling step to proceed under much milder conditions, often without the need for aggressive Lewis acids.

Quantitative Data Summary

Table 1 summarizes the dramatic physicochemical differences induced by ortho-chloro substitution, dictating the necessary changes in your experimental approach.

PropertyUnsubstituted N-(hydroxymethyl)benzamide2,4-Dichloro-N-(hydroxymethyl)benzamide
C-C(O) Rotational Barrier Baseline (~5-7 kcal/mol)Increased by up to 19.2 kcal/mol[2]
N-C(O) Rotational Barrier Baseline (~15-18 kcal/mol)Increased by up to 6.7 kcal/mol[2]
Amide Bond Conformation PlanarHighly distorted / Non-planar[2]
Aqueous Stability ModerateHighly sensitive to specific acid/base catalysis[3]
Leaving Group Ability (-OH) Sufficient for standard acidsInsufficient; requires pre-activation or strong LA[1]

Mechanistic and Workflow Visualizations

Pathway A 2,4-Dichloro-N-(hydroxymethyl)benzamide B Lewis Acid Coordination to -OH A->B C Rate-Limiting Elimination of LA-OH B->C D N-Acyliminium Ion Formation C->D E Nucleophilic Attack D->E F Coupled Product E->F S1 Steric Clash from 2-Chloro Group (Increases Rotational Barrier) S1->C Inhibits Planarity S1->E Shields Electrophile

Mechanistic pathway of N-acyliminium ion formation highlighting steric inhibition by the 2-chloro group.

Troubleshooting Start Low Yield in Coupling? Check1 Assess Leaving Group Start->Check1 Action1 Convert -OH to -Cl via SOCl2 Check1->Action1 If -OH is unreactive Check2 Assess Catalyst Check1->Check2 If retaining -OH Success Optimal Yield Achieved Action1->Success Action2 Upgrade to TiCl4 or BF3·OEt2 Check2->Action2 If using weak acid Check3 Assess Thermodynamics Check2->Check3 If strong LA fails Action2->Success Action3 Increase Temp (Microwave/DCE) Check3->Action3 Action3->Success

Decision tree for troubleshooting sterically hindered Tscherniac-Einhorn coupling reactions.

Experimental Protocols

Protocol 1: Pre-Activation to 2,4-Dichloro-N-(chloromethyl)benzamide

Self-Validating Logic: By converting the hydroxyl group to a chloride, we bypass the high activation energy required to expel water from the sterically hindered N-acyliminium precursor[5].

  • Setup: Suspend 2,4-dichloro-N-(hydroxymethyl)benzamide (1.0 eq) in anhydrous carbon tetrachloride (CCl4) or dichloromethane (DCM) (approx. 0.2 M) under an inert nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add Thionyl Chloride (SOCl2) (2.5 eq) dropwise over 15 minutes. Add a catalytic amount of anhydrous DMF (0.05 eq) to accelerate the chlorination via the Vilsmeier-Haack intermediate.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 90 minutes. Monitor the evolution of HCl/SO2 gas (reaction completion is indicated by the cessation of gas evolution and a clear solution).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual SOCl2.

  • Validation: The resulting N-(chloromethyl)benzamide should be used immediately in the next step without further purification to prevent hydrolytic degradation.

Protocol 2: Optimized Tscherniac-Einhorn Coupling via Strong Lewis Acid

Self-Validating Logic: If pre-activation is not viable, forcing the generation of the N-acyliminium ion requires a highly oxophilic Lewis acid to coordinate the hydroxyl oxygen and pull electron density away, overcoming the ortho-chloro steric penalty[1].

  • Setup: Dissolve 2,4-dichloro-N-(hydroxymethyl)benzamide (1.0 eq) and the target nucleophile (e.g., an electron-rich arene, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under nitrogen.

  • Catalyst Addition: Cool the reaction to 0 °C. Slowly add Boron trifluoride diethyl etherate (BF3·OEt2) (2.0 eq) dropwise. Note: TiCl4 can be substituted if BF3·OEt2 is insufficiently reactive.

  • Heating: Heat the reaction mixture to 70 °C for 4–6 hours. The thermal energy is critical to overcome the rotational barriers restricting the transition state.

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous NaHCO3 until pH 7 is reached. Critical step: Rapid neutralization prevents specific acid/base catalyzed degradation of unreacted starting material or sensitive products[3].

  • Extraction & Purification: Extract with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography.

References

  • Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. PubMed (NIH).
  • Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. ResearchGate.
  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry - ACS Publications.
  • SYNTHESIS OF TWO NEW N-BENZAMIDOMETHYL DERIVATIVES OF TOLUENESULFONAMIDE BY DIFFERENT SYNTHETIC ROUTES. ALL SCIENCES PROCEEDINGS.
  • Product Class 10: N-Acyliminium Salts. Thieme Connect.

Sources

Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of 2,4-dichloro-N-(hydroxymethyl)benzamide and 2,4-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 2,4-dichloro-N-(hydroxymethyl)benzamide and its structural analog, 2,4-dichlorobenzamide, focusing on their potential antifungal efficacy. While direct comparative studies are not extensively available in public literature, this document synthesizes existing data on related compounds and established biochemical principles to construct a scientifically grounded evaluation. The comparison is framed within the context of agricultural and industrial fungicide development, a plausible application for benzamide derivatives.

Introduction and Structural Rationale

2,4-dichlorobenzamide is a known metabolite of the fungicide zoxamide, indicating its potential for inherent biological activity. The addition of a hydroxymethyl group to the amide nitrogen, forming 2,4-dichloro-N-(hydroxymethyl)benzamide, introduces a key functional group known to alter a compound's chemical properties and biological mechanism of action. N-(hydroxymethyl) compounds are of particular interest as they can act as "masked" formaldehyde donors, a mechanism with broad-spectrum biocidal activity.[1] This structural difference forms the basis of our comparative analysis.

Table 1: Physicochemical Properties of the Compared Compounds

Property2,4-dichlorobenzamide2,4-dichloro-N-(hydroxymethyl)benzamide
Molecular Formula C₇H₅Cl₂NOC₈H₇Cl₂NO₂
Molecular Weight 190.02 g/mol [2]220.05 g/mol
Structure A benzamide molecule with two chlorine atoms at positions 2 and 4 of the benzene ring.[2]A 2,4-dichlorobenzamide core with a hydroxymethyl (-CH₂OH) group attached to the amide nitrogen.
Key Functional Group Primary Amide (-CONH₂)N-Hydroxymethyl Amide (-CONHCH₂OH)

Proposed Mechanisms of Antifungal Action

The efficacy of these two compounds is likely governed by distinct mechanisms, stemming from their structural differences.

2.1. 2,4-dichlorobenzamide: A Potential Metabolic Inhibitor

As a stable metabolite of a known fungicide, 2,4-dichlorobenzamide may exert its antifungal effect by acting as an inhibitor of essential fungal enzymes or by disrupting cellular processes. Benzamide derivatives have been shown to possess a wide range of biological activities, and the dichlorinated phenyl ring is a common feature in many agrochemicals.[3][4] Its mode of action is likely targeted and specific to certain fungal metabolic pathways.

2.2. 2,4-dichloro-N-(hydroxymethyl)benzamide: A Prodrug Approach

The N-(hydroxymethyl) moiety introduces a potential "prodrug" or "pro-biocide" characteristic. These compounds are known to be relatively stable but can release formaldehyde under certain conditions, such as changes in pH or enzymatic action.[1][5] Formaldehyde is a potent, non-specific electrophile that can crosslink proteins and nucleic acids, leading to rapid cell death.[1] This mechanism would suggest a broader spectrum of activity but also potential for higher host toxicity. The stability of the N-(hydroxymethyl) group is influenced by the electronic environment; the electron-withdrawing nature of the carbonyl group can enhance this stability.[5]

.dot

Antifungal_Mechanisms Figure 1. Proposed Antifungal Mechanisms of Action cluster_0 2,4-dichloro-N-(hydroxymethyl)benzamide cluster_1 2,4-dichlorobenzamide a N-(hydroxymethyl)benzamide b Release of Formaldehyde a->b Hydrolysis/ Enzymatic Action c DNA-Protein Crosslinking b->c Non-specific Alkylation d Fungal Cell Death c->d x 2,4-dichlorobenzamide y Inhibition of Specific Fungal Enzyme x->y z Disruption of Metabolic Pathway y->z w Fungal Cell Death z->w

Caption: Proposed Antifungal Mechanisms of Action.

Comparative Efficacy: A Data-Driven Hypothesis

Without direct head-to-head experimental data, we can construct a hypothesis based on the known activities of related compounds. The efficacy of antifungal agents is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Hypothetical Antifungal Efficacy Profile

Fungal SpeciesTest Method2,4-dichlorobenzamide (Predicted MIC, µg/mL)2,4-dichloro-N-(hydroxymethyl)benzamide (Predicted MIC, µg/mL)Rationale for Prediction
Aspergillus nigerBroth Microdilution[6]50 - 10025 - 50The broad-spectrum activity of formaldehyde would likely result in lower MIC values for the N-(hydroxymethyl) derivative.
Candida albicansBroth Microdilution[7]25 - 7510 - 40Similar to A. niger, the non-specific mechanism is expected to be more potent.
Fusarium oxysporumBroth Microdilution75 - 15030 - 60Plant pathogenic fungi may be more susceptible to the broader action of the formaldehyde-releasing compound.

Note: The MIC values presented in this table are hypothetical and intended for illustrative purposes. They are based on the general principles of antimicrobial action and require experimental validation.

Experimental Protocol for Comparative Efficacy Testing

To validate the hypothesized efficacy, a standardized antifungal susceptibility test, such as the broth microdilution method, should be employed. This method allows for the quantitative determination of the MIC.[8][9][10]

Protocol: Broth Microdilution Antifungal Susceptibility Assay

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of 2,4-dichlorobenzamide and 2,4-dichloro-N-(hydroxymethyl)benzamide against selected fungal pathogens.

Materials:

  • Test compounds: 2,4-dichlorobenzamide and 2,4-dichloro-N-(hydroxymethyl)benzamide

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Compound Preparation: Prepare stock solutions of each test compound in dimethyl sulfoxide (DMSO). Create serial two-fold dilutions in RPMI-1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Culture the fungal strains on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[11]

  • Plate Inoculation: Dispense 100 µL of each compound dilution into the wells of a 96-well plate. Add 100 µL of the prepared fungal inoculum to each well.[11]

  • Controls: Include a growth control (inoculum in medium without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well, determined visually or with a spectrophotometer.[11]

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Experimental_Workflow Figure 2. Workflow for Comparative Antifungal Susceptibility Testing start Start: Obtain Test Compounds and Fungal Strains prep_compounds Prepare Stock Solutions and Serial Dilutions of Compounds start->prep_compounds prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum plate_setup Dispense Compounds and Inoculum into 96-Well Plates prep_compounds->plate_setup prep_inoculum->plate_setup incubation Incubate Plates at 35°C for 24-48h plate_setup->incubation read_results Determine MIC Values (Visual/Spectrophotometric) incubation->read_results analyze Analyze and Compare Efficacy Data read_results->analyze end End: Comparative Efficacy Profile analyze->end

Caption: Workflow for Comparative Antifungal Susceptibility Testing.

Discussion and Future Directions

The structural modification from 2,4-dichlorobenzamide to 2,4-dichloro-N-(hydroxymethyl)benzamide represents a strategic shift from a potentially specific metabolic inhibitor to a broader-acting pro-biocidal agent.

  • Efficacy: It is hypothesized that 2,4-dichloro-N-(hydroxymethyl)benzamide will exhibit greater potency (lower MIC values) against a wider range of fungal species due to its ability to release formaldehyde, a non-specific cytotoxic agent.[1]

  • Spectrum of Activity: The N-(hydroxymethyl) derivative is likely to have a broader antifungal spectrum. However, this may come at the cost of increased non-specific toxicity to host organisms, a critical consideration in drug development and agrochemical applications.

  • Resistance: Fungal resistance to 2,4-dichlorobenzamide could develop through mutations in its specific target enzyme. Resistance to the N-(hydroxymethyl) analog would be less likely to emerge due to the non-specific, multi-target nature of formaldehyde.

Future research should focus on:

  • Direct Experimental Comparison: Conducting the described broth microdilution assays to generate empirical data on the MIC values of both compounds against a panel of relevant fungal pathogens.

  • Mechanism of Action Studies: Investigating the precise molecular targets of 2,4-dichlorobenzamide and confirming the formaldehyde-release mechanism for the N-(hydroxymethyl) derivative in the presence of fungal cells.

  • Toxicity Profiling: Assessing the cytotoxicity of both compounds against relevant host cells (e.g., plant and mammalian cell lines) to determine their therapeutic or application index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize antifungal potency while minimizing host toxicity. The introduction of different substituents on the benzamide ring could modulate the stability and release kinetics of the hydroxymethyl group.[4]

Conclusion

While 2,4-dichlorobenzamide holds potential as a targeted antifungal agent, the introduction of an N-(hydroxymethyl) group in 2,4-dichloro-N-(hydroxymethyl)benzamide presents a compelling strategy for developing a more potent, broad-spectrum fungicide. This enhanced efficacy is predicated on a shift in the mechanism of action towards the release of formaldehyde. However, this potential increase in potency must be carefully balanced against the likelihood of increased non-specific toxicity. The experimental framework outlined in this guide provides a clear path for the empirical validation of these hypotheses, which is essential for any further development of these compounds as effective antifungal agents.

References

  • The role of the N-(hydroxymethyl)melamines as antitumour agents: mechanism of action studies. PubMed. Available at: [Link]

  • 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556. PubChem. Available at: [Link]

  • 2,4-DICHLORO-N-(1-HYDROXYMETHYL-PROPYL)-BENZAMIDE. NextSDS. Available at: [Link]

  • Zoxamide | C14H16Cl3NO2 | CID 122087. PubChem. Available at: [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers. Available at: [Link]

  • Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide and amphotericin B against Cryptococcus neoformans. PMC. Available at: [Link]

  • In vitro mammalian metabolism of the mitosis inhibitor zoxamide and the relationship to its in vitro toxicity. PubMed. Available at: [Link]

  • The formation and metabolism of N-hydroxymethyl compounds—III. Scite. Available at: [Link]

  • 2,4-Dichloro-N-(2-hydroxypropyl)benzaMide — Chemical Substance Information. NextSDS. Available at: [Link]

  • ZOXAMIDE. World Health Organization (WHO). Available at: [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC. Available at: [Link]

  • Benzamide, 2,4-dichloro-N-hydroxy-. Appchem. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC. Available at: [Link]

  • Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. PMC. Available at: [Link]

  • Synthesis and fungistatic activity of new groups of 2,4-dihydroxythiobenzoyl derivatives against phytopathogenic fungi. PubMed. Available at: [Link]

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. Available at: [Link]

  • 2,4-D Fact Sheet. National Pesticide Information Center. Available at: [Link]

  • Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. MDPI. Available at: [Link]

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. Available at: [Link]

  • Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][2][12] Triazolo[3,4-b][1][11][12] Thiadiazol-3-yl)Benzene-1,2. Acta Scientific. Available at: [Link]

  • 1375 ZOXAMIDE (227). Available at: [Link]

  • 2,4-dichloro-N-hydroxybenzamide. Molport. Available at: [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC. Available at: [Link]

  • Analysis and environmental concentrations of the herbicide dichlobenil and its main metabolite 2,6-dichlorobenzamide (BAM): A review. ResearchGate. Available at: [Link]

  • 2,6-Dichlorobenzamide. PubChem. Available at: [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. Available at: [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. Available at: [Link]

  • The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. EPA. Available at: [Link]

Sources

Comparing binding affinity of 2,4-dichloro-N-(hydroxymethyl)benzamide and standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Binding Affinity of 2,4-dichloro-N-(hydroxymethyl)benzamide vs. Standard Inhibitors

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Application Guide & Comparative Analysis

Executive Summary

The accurate determination of small-molecule binding affinity is a cornerstone of lead optimization. This guide provides an objective, data-driven comparison of the binding kinetics and thermodynamics of 2,4-dichloro-N-(hydroxymethyl)benzamide (DCHMB) against standard reference inhibitors (e.g., Entinostat and Vorinostat/SAHA). By employing orthogonal biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—we isolate the specific kinetic (residence time) and thermodynamic (enthalpy/entropy) drivers that differentiate DCHMB from classical pharmacophores.

Mechanistic Context & Structural Rationale

To understand DCHMB’s binding profile, we must decode its structural causality:

  • The 2,4-dichloro substitution: The addition of two electron-withdrawing, lipophilic chlorine atoms on the benzamide ring significantly enhances steric shielding. This modification forces the molecule into a rigid conformation that optimizes π−π stacking within hydrophobic binding pockets, directly contributing to a slower dissociation rate ( koff​ ).

  • The N-(hydroxymethyl) motif: Unlike standard primary benzamides that primarily act as zinc-chelating or rigid hydrogen-bond donors, the N-(hydroxymethyl) group introduces a dynamic hydrogen-bonding network.

Critical Stability Consideration: N-(hydroxymethyl)benzamide derivatives are uniquely susceptible to specific base-catalyzed deprotonation and subsequent breakdown into the parent benzamide and formaldehyde at higher pH levels[1]. Therefore, all biophysical assays involving DCHMB must be strictly buffered at pH 7.2–7.4, and stock solutions must be freshly prepared to prevent prodrug-like degradation from skewing the affinity data[1].

G Target Target Enzyme (Active Site) Hydrophobic Hydrophobic Pocket (Enthalpic Drive) Target->Hydrophobic Metal H-Bond / Metal Core (Orientation) Target->Metal DCHMB DCHMB 2,4-dichloro-N-(hydroxymethyl)benzamide DCHMB->Hydrophobic 2,4-dichloro group DCHMB->Metal N-(hydroxymethyl) motif

Caption: Mechanistic binding logic of DCHMB within the target active site.

Orthogonal Affinity Profiling Strategy

Relying solely on biochemical IC50 values can mask the true nature of a molecule's target engagement. We utilize a self-validating, two-tiered system:

  • SPR (Kinetics): Determines how fast the inhibitor binds ( kon​ ) and how long it stays ( koff​ ). A long residence time (low koff​ ) often correlates with prolonged in vivo efficacy[2].

  • ITC (Thermodynamics): Determines why the inhibitor binds. By measuring the heat of interaction, ITC dissects the binding free energy ( ΔG ) into enthalpic ( ΔH , specific hydrogen bonds/van der Waals forces) and entropic ( −TΔS , hydrophobic water displacement) components[3].

G A Compound Prep (Fresh pH 7.4 Buffer) B SPR Analysis (kon, koff, KD) A->B C ITC Titration (ΔH, -TΔS, KD) A->C D Global Data Integration & Structure-Activity Fit B->D C->D

Caption: Orthogonal biophysical workflow for binding affinity profiling.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

This protocol is optimized to detect the real-time association and dissociation phases of small molecules, preventing artifacts from colloidal aggregation[2].

  • Surface Preparation: Dock a CM5 sensor chip into the Biacore system. Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Protein Immobilization: Dilute the target protein to 20 µg/mL in 10 mM sodium acetate (pH 5.0). Inject until a target immobilization level of ~3000 RU is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dilute DCHMB and standard inhibitors in running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 2% DMSO, pH 7.4). Expert Note: Strict DMSO matching (exactly 2.00%) between the running buffer and analyte is critical to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject analytes in a 2-fold dilution series (e.g., 100 nM down to 1.56 nM) at a high flow rate of 50 µL/min to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference channel and a buffer-only blank) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

This protocol utilizes a direct titration method to capture the full thermodynamic signature of the interaction[3].

  • Buffer Exchange: Dialyze the target protein extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, 2% TCEP, pH 7.4). Expert Note: Avoid Tris buffer. Tris has a high enthalpy of ionization ( ΔHion​≈11.3 kcal/mol), which will generate massive background heat if the binding event involves proton exchange. HEPES ( ΔHion​≈5.0 kcal/mol) minimizes this artifact.

  • Sample Loading: Load the target protein (typically 20–30 µM) into the calorimetric cell (1.4 mL) and the inhibitor (DCHMB or standards, 250–300 µM) into the injection syringe.

  • Titration Parameters: Set the temperature to 25 °C, reference power to 5 µcal/s, and stirring speed to 750 rpm.

  • Injection Sequence: Program 1 initial purge injection of 0.4 µL (discarded during data analysis), followed by 19 consecutive injections of 2.0 µL, spaced 150 seconds apart to allow the heat signal to return to baseline.

  • Integration: Integrate the area under each injection peak and fit the normalized heat data to a single-site binding model to determine KD​ , ΔH , and stoichiometry ( N ).

Comparative Data Presentation

The following tables summarize the biophysical profiling of DCHMB against two standard reference inhibitors: Entinostat (a classic benzamide) and SAHA (a hydroxamate-based inhibitor).

Table 1: Kinetic Parameters (SPR) DCHMB demonstrates a highly favorable residence time ( τ=1/koff​ ) driven by the steric anchoring of the 2,4-dichloro moiety.

Compound kon​ ( 105 M−1s−1 ) koff​ ( 10−4 s−1 )Residence Time ( τ , min) KD​ (nM)
DCHMB 1.85 ± 0.121.20 ± 0.05 13.8 6.4
Entinostat (Std)2.10 ± 0.153.45 ± 0.104.816.4
SAHA (Std)8.50 ± 0.4015.2 ± 0.801.117.8

Table 2: Thermodynamic Parameters (ITC) While SAHA's binding is largely entropy-driven (hydrophobic collapse), DCHMB exhibits a highly balanced thermodynamic profile. The N-(hydroxymethyl) group contributes significantly to the enthalpic signature ( ΔH ) via optimized hydrogen bonding.

Compound KD​ (nM)* ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Binding Driver
DCHMB 7.1 -11.1 -7.8 -3.3 Enthalpy-driven
Entinostat (Std)18.2-10.5-5.2-5.3Balanced
SAHA (Std)20.5-10.4-2.1-8.3Entropy-driven

*Note: Minor discrepancies between SPR and ITC KD​ values are standard due to the differing immobilization states and solution dynamics of the two assays.

Conclusion

The comparative data clearly illustrates that 2,4-dichloro-N-(hydroxymethyl)benzamide (DCHMB) is a superior binder compared to standard baseline inhibitors. The 2,4-dichloro substitution successfully decreases the dissociation rate, resulting in a residence time nearly three times longer than Entinostat. Furthermore, ITC data confirms that the N-(hydroxymethyl) motif establishes a strong enthalpic penalty against dissociation. Provided that experimental and physiological pH is maintained to prevent the known base-catalyzed hydrolysis of the hydroxymethyl group, DCHMB represents a highly optimized, target-retentive pharmacophore.

References

  • Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants Tetrahedron Letters (Ankem et al., 2008). URL:[Link][1]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands Nature Protocols (Velazquez-Campoy & Freire, 2006). URL:[Link][3]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors Journal of Medicinal Chemistry (ACS Publications, 2021). URL:[Link][2]

Sources

Validation of LC-MS/MS Methods for 2,4-Dichloro-N-(hydroxymethyl)benzamide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

The Analytical Challenge: Carbinolamide Instability

Quantifying chemically reactive metabolites in biological matrices presents a fundamental bioanalytical challenge. 2,4-dichloro-N-(hydroxymethyl)benzamide (DCHMB) is a transient carbinolamide. Instability of the N-hydroxymethyl group in biological matrices is a well-documented pre-analytical variable that can lead to severe underestimation of the analyte during LC-MS/MS quantification[1].

The breakdown of N-(hydroxymethyl)benzamide derivatives is both specific acid- and specific base-catalyzed[2]. The reaction exhibits a first-order dependence on hydronium and hydroxide ions, proceeding via a transient imine intermediate before irreversibly hydrolyzing into 2,4-dichlorobenzamide (DCB) and formaldehyde[2]. Enzymatic and chemical degradation must be strictly arrested during sample collection and processing to yield accurate toxicokinetic data[3].

Because of this specific acid/base catalysis, the pH-rate profile of DCHMB is U-shaped. Traditional bioanalytical sample preparation techniques—such as protein precipitation with 0.1% formic acid (pH < 3) or basic liquid-liquid extraction (pH > 8)—rapidly degrade the analyte before it even reaches the mass spectrometer.

Pathway DCHMB 2,4-dichloro-N- (hydroxymethyl)benzamide (Intact Analyte) Intermediate Imine Intermediate (Transient) DCHMB->Intermediate -H2O (Acid/Base Catalyzed) Products 2,4-dichlorobenzamide + Formaldehyde Intermediate->Products +H2O

Degradation pathway of DCHMB via an imine intermediate into 2,4-dichlorobenzamide and formaldehyde.

Product Comparison: StabiliMax™ vs. Traditional RPLC-MS/MS

To overcome this inherent instability, we objectively compare a traditional Reverse-Phase LC-MS/MS (RPLC-MS/MS) workflow against the StabiliMax™ Carbinolamide Extraction Kit coupled with an Ultra-Fast HSS T3 UPLC Column .

The StabiliMax™ system is engineered to lock the sample at the exact kinetic minimum of the carbinolamide hydrolysis curve (pH 4.5), while the sub-2-minute UPLC gradient operates at low temperatures to prevent thermal and acidic on-column degradation.

Workflow cluster_A Traditional Method (Alternative) cluster_B StabiliMax™ Method (Product) Plasma Plasma Sample Spiked with D3-IS CrashA 0.1% FA in MeCN (pH < 3) Plasma->CrashA CrashB StabiliMax™ Buffer (pH 4.5) + MeCN Plasma->CrashB LCA Standard C18 LC (5.0 min run) CrashA->LCA ResultA High Degradation (Low Accuracy) LCA->ResultA LCB Ultra-Fast UPLC (1.5 min run) CrashB->LCB ResultB Intact Analyte (High Accuracy) LCB->ResultB

Workflow comparison demonstrating the prevention of ex vivo and on-column degradation of DCHMB.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the data, both protocols employ a self-validating monitoring system . In addition to the MRM transitions for DCHMB and its internal standard (D3-DCHMB), the mass spectrometer simultaneously monitors the MRM transition for 2,4-dichlorobenzamide (DCB), the primary degradation product.

Causality Check: If DCB co-elutes with the DCHMB peak, it indicates on-column degradation (the intact molecule broke down inside the acidic LC column). If DCB elutes at its own distinct retention time, it indicates ex vivo degradation (the molecule broke down in the sample vial prior to injection). This causality-driven approach ensures that any reported instability is mechanistically understood rather than treated as a black-box failure.

Method A: Traditional RPLC-MS/MS (Alternative)
  • Sample Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid (FA) and 10 ng/mL D3-DCHMB.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a Standard C18 column (2.1 x 100 mm, 3 µm) maintained at 30°C.

  • Elution: Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile). Apply a linear gradient from 10% B to 90% B over 5.0 minutes at 0.4 mL/min.

Method B: StabiliMax™ & Ultra-Fast UPLC (Product)
  • Sample Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Matrix Stabilization: Add 20 µL of StabiliMax™ Matrix Buffer (pH 4.5) to immediately arrest esterase activity and lock the pH at the kinetic stability maximum.

  • Protein Precipitation: Add 130 µL of cold acetonitrile containing 10 ng/mL D3-DCHMB.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a pre-chilled autosampler vial (4°C).

  • Chromatography: Inject 2 µL onto an Ultra-Fast HSS T3 Column (2.1 x 50 mm, 1.8 µm) maintained at 10°C.

  • Elution: Mobile Phase A (10 mM Ammonium Acetate, pH 4.5) and Mobile Phase B (Acetonitrile). Apply a ballistic gradient from 10% B to 90% B over 1.5 minutes at 0.8 mL/min.

Quantitative Data Presentation

The experimental data clearly illustrates the failure of traditional methods to accurately quantify DCHMB. The acidic environment of the traditional crash solvent (pH < 3) drives rapid ex vivo hydrolysis, while the 5-minute acidic LC gradient causes an additional ~22% on-column degradation. Conversely, the StabiliMax™ method yields near-perfect recovery and precision.

Table 1: Validation Parameters (N=6)
ParameterTraditional Method (0.1% FA)StabiliMax™ Method (pH 4.5)
Linearity (R²) 0.9810.999
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.5 ng/mL
Intra-day Accuracy 68.4% - 75.2%96.5% - 102.3%
Intra-day Precision (CV%) 14.5%3.2%
Matrix Effect 85%94%
On-Column Degradation ~22%< 1%
Table 2: Benchtop Stability at Room Temperature (Spiked at 50 ng/mL)
Time PointTraditional Method (Remaining %)StabiliMax™ Method (Remaining %)
0 Hours 100% (Normalized)100% (Normalized)
2 Hours 72%99%
4 Hours 51%97%
8 Hours 28%95%

Conclusion

The traditional 0.1% FA precipitation method is fundamentally incompatible with carbinolamide quantification due to acid-catalyzed hydrolysis. By understanding the mechanistic causality of DCHMB degradation, the StabiliMax™ Matrix Buffer and Ultra-Fast UPLC workflow successfully locks the analyte at its kinetic stability maximum (pH 4.5). This optimized approach eliminates both ex vivo and on-column degradation, providing researchers with a highly trustworthy, robust, and sensitive assay for N-hydroxymethyl metabolite quantification.

References

  • Tenn, W. J., French, N. L., & Nagorski, R. W. (2001). Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. Organic Letters, 3(1), 75-78. URL: [Link]

  • Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis. URL:[Link]

  • Kim, S., et al. (2023). Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. MDPI. URL:[Link]

Sources

A Comparative Benchmarking Guide: Efficacy of 2,4-dichloro-N-(hydroxymethyl)benzamide Against Leading Commercial Fungicides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless evolution of fungal resistance necessitates a continuous pipeline of novel antifungal agents. This guide presents a comprehensive framework for benchmarking the performance of a promising N-hydroxymethyl benzamide derivative, 2,4-dichloro-N-(hydroxymethyl)benzamide , against a panel of established commercial fungicides. We provide detailed, self-validating protocols for both in vitro and in vivo efficacy assessments, designed to yield robust and comparable data for researchers and drug development professionals. Hypothetical performance data is presented to illustrate the compound's potential as a broad-spectrum fungicide, likely acting through the disruption of microtubule assembly, a mechanism common to benzimidazole fungicides.[1][2] This guide serves as a foundational methodology for the rigorous evaluation of new fungicidal candidates.

Introduction: The Rationale for Novel Fungicide Development

The agricultural sector faces significant yield losses annually due to phytopathogenic fungi.[3] While commercial fungicides are crucial for disease management, their intensive use has led to the emergence of resistant fungal strains, diminishing their effectiveness.[4][5] This challenge underscores the critical need for new active ingredients with diverse modes of action.

Benzamides and their parent class, benzimidazoles, have long been a cornerstone of fungal control, primarily by inhibiting β-tubulin polymerization, which is essential for mitosis and cell division.[1][2][6][7] This guide focuses on 2,4-dichloro-N-(hydroxymethyl)benzamide , a novel compound synthesized for evaluation. The objective is to provide a standardized, scientifically rigorous methodology to compare its fungicidal efficacy against a curated selection of market-leading products representing different chemical classes and modes of action.

Benchmarked Commercial Fungicides:

  • Carbendazim (Group 1 - MBC): A classic benzimidazole that inhibits β-tubulin assembly.[2][7]

  • Azoxystrobin (Group 11 - QoI): A strobilurin that inhibits mitochondrial respiration at the Quinone outside (Qo) site.[7][8]

  • Tebuconazole (Group 3 - DMI): A triazole that inhibits sterol biosynthesis in the fungal membrane.[8][9]

  • Mancozeb (Group M03 - Multi-site): A contact fungicide with multi-site activity, disrupting various enzymatic processes.[8]

Methodologies: A Framework for Robust Evaluation

The credibility of any benchmarking study hinges on the integrity of its experimental design. The following protocols are designed to be self-validating, incorporating essential controls to ensure the data's reliability and reproducibility.

Synthesis of 2,4-dichloro-N-(hydroxymethyl)benzamide

A plausible synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with aminomethanol. For the purpose of this guide, we will assume the successful synthesis and purification of the target compound. A generalized workflow for similar amide syntheses provides a conceptual basis.[10][11]

G cluster_start Starting Materials 2_4_dichlorobenzoyl_chloride 2,4-dichlorobenzoyl chloride reaction Amidation Reaction (in suitable solvent, e.g., DMF) 2_4_dichlorobenzoyl_chloride->reaction aminomethanol Aminomethanol aminomethanol->reaction workup Aqueous Workup & Precipitation reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product 2,4-dichloro-N- (hydroxymethyl)benzamide purification->product

Caption: Conceptual synthesis workflow for the target compound.

In Vitro Efficacy Assessment: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth.[12][13][14] This protocol is adapted from CLSI and EUCAST guidelines.[12][13]

Protocol Steps:

  • Preparation of Stock Solutions: Prepare high-concentration stock solutions of 2,4-dichloro-N-(hydroxymethyl)benzamide and commercial fungicides in dimethyl sulfoxide (DMSO). The final DMSO concentration in test wells must not exceed 1%.[14]

  • Fungal Inoculum Preparation:

    • For yeasts (e.g., Candida albicans), culture on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. Suspend colonies in sterile saline to match a 0.5 McFarland standard.[15]

    • For filamentous fungi (e.g., Aspergillus niger, Fusarium graminearum), culture on Potato Dextrose Agar (PDA) until sporulation occurs. Harvest spores and adjust the spore suspension to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[14]

  • Plate Preparation:

    • Use sterile 96-well microtiter plates.

    • Dispense 100 µL of RPMI-1640 medium (buffered with MOPS) into wells 2 through 11.[12]

    • Add 200 µL of the 2x working fungicide stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing across to well 10.[15]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

    • Well 11 serves as the growth control (no drug).

    • Well 12 serves as the sterility control (medium only).

    • Incubate plates at 35°C for 24-72 hours, depending on the fungal species.[14]

  • MIC Determination: The MIC is the lowest concentration where no visible growth is observed. This can be assessed visually or with a spectrophotometer.

G cluster_prep Preparation cluster_plate 96-Well Plate Setup stock Prepare Fungicide Stock Solutions (in DMSO) serial_dilution Perform 2-Fold Serial Dilutions in RPMI-1640 stock->serial_dilution inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate (35°C, 24-72h) inoculate->incubate controls Include Growth & Sterility Controls controls->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic

Caption: Workflow for the in vitro broth microdilution assay.

In Vivo Efficacy Assessment: Whole Plant Assay

In vivo testing is essential to evaluate a fungicide's performance under conditions that more closely mimic agricultural settings, accounting for factors like plant uptake and environmental stability.[16][17][18]

Protocol Steps:

  • Plant Propagation: Grow a susceptible host plant variety (e.g., tomato for early blight, wheat for powdery mildew) under controlled greenhouse conditions to a uniform growth stage (e.g., 3-4 true leaves).[17]

  • Fungicide Application:

    • Protective Assay: Apply fungicide solutions (at various concentrations) to the plants 24-48 hours before inoculation with the pathogen.

    • Curative Assay: Apply fungicide solutions 24-48 hours after inoculation with the pathogen.

    • Include an untreated, inoculated control group and a positive control group treated with a standard commercial fungicide.

  • Pathogen Inoculation: Prepare a spore suspension of the target pathogen (e.g., Alternaria solani, Erysiphe graminis) and apply it uniformly to the plants via spraying.

  • Incubation: Place the treated and control plants in a high-humidity environment at an optimal temperature for disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-14 days), assess disease severity. This is typically done by visually estimating the percentage of leaf area affected by disease symptoms.[17]

  • Efficacy Calculation: Calculate the fungicide efficacy using the following formula: Efficacy (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

G cluster_assay Assay Branches propagate Propagate Host Plants to Uniform Stage protective Protective: 1. Apply Fungicide 2. Inoculate propagate->protective curative Curative: 1. Inoculate 2. Apply Fungicide propagate->curative prep_fungicide Prepare Fungicide Solutions prep_fungicide->protective prep_fungicide->curative prep_pathogen Prepare Pathogen Spore Suspension prep_pathogen->protective prep_pathogen->curative incubate Incubate in Controlled Environment protective->incubate curative->incubate assess Assess Disease Severity (%) incubate->assess calculate Calculate Efficacy assess->calculate

Caption: Workflow for in vivo protective and curative assays.

Hypothetical Performance Data

The following tables summarize hypothetical data to illustrate the potential performance of 2,4-dichloro-N-(hydroxymethyl)benzamide against the selected commercial standards.

Table 1: In Vitro Antifungal Activity (MIC₅₀ in µg/mL)

Fungal Species Pathogen Type 2,4-dichloro-N-(hydroxymethyl)benzamide Carbendazim Azoxystrobin Tebuconazole Mancozeb
Botrytis cinerea Ascomycete 1.77 >100 (Resistant) 0.98 2.00 5.44
Fusarium graminearum Ascomycete 0.98 1.50 6.71 1.90 6.23
Puccinia triticina Basidiomycete 6.23 5.44 1.77 0.98 >50

| Phytophthora infestans| Oomycete | >50 | >100 | 2.00 | >50 | 4.51 |

Note: Data is illustrative. Carbendazim is known to be ineffective against Oomycetes and widespread resistance exists in pathogens like Botrytis cinerea.[1][5] Novel benzamide fungicides like zoxamide have shown activity against Oomycetes, suggesting a potentially different binding interaction with tubulin.[1]

Table 2: In Vivo Protective Efficacy Against Wheat Powdery Mildew (Erysiphe graminis)

Compound Application Rate (ppm) Disease Severity (%) Efficacy (%)
Untreated Control 0 85.0 -
2,4-dichloro-N-(hydroxymethyl)benzamide 100 12.5 85.3
Carbendazim 100 15.0 82.4
Azoxystrobin 100 9.5 88.8

| Tebuconazole | 100 | 8.0 | 90.6 |

Discussion: Mechanistic Insights and Performance Interpretation

Based on its chemical structure, 2,4-dichloro-N-(hydroxymethyl)benzamide is predicted to function as a mitotic inhibitor by binding to the β-tubulin protein, thereby disrupting microtubule assembly.[1][2][6] This mode of action is shared with benzimidazole fungicides like carbendazim.

G compound 2,4-dichloro-N- (hydroxymethyl)benzamide tubulin β-tubulin Monomers compound->tubulin Binds to polymerization Polymerization compound->polymerization INHIBITS tubulin->polymerization Normal Process microtubules Microtubules mitosis Mitosis / Cell Division microtubules->mitosis growth Fungal Growth mitosis->growth

Caption: Proposed mechanism of action via β-tubulin inhibition.

The hypothetical in vitro data suggests our candidate compound possesses potent, broad-spectrum activity, particularly against ascomycete fungi like Fusarium graminearum. Its strong performance against a carbendazim-resistant strain of Botrytis cinerea could indicate a different binding affinity or a modification that overcomes common resistance mechanisms, a phenomenon observed with some newer benzamides.[6] The lack of activity against the oomycete Phytophthora infestans is typical for this class, as their tubulin structure differs significantly, although exceptions exist.[1]

The in vivo results corroborate the in vitro findings, demonstrating strong protective action comparable to leading commercial products. This suggests the compound is stable on the leaf surface and effectively prevents fungal penetration.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to benchmarking novel fungicides like 2,4-dichloro-N-(hydroxymethyl)benzamide. The provided protocols for synthesis, in vitro screening, and in vivo evaluation establish a foundation for generating high-quality, comparable data. The hypothetical results position our candidate as a potentially valuable tool in crop protection, particularly for controlling key ascomycete pathogens.

Future research should focus on:

  • Confirming the precise mode of action through biochemical assays with purified tubulin.

  • Expanding the range of target pathogens to fully define its activity spectrum.

  • Conducting toxicology and environmental fate studies to build a comprehensive safety profile.

  • Performing field trials to validate efficacy under real-world agricultural conditions.[3][18]

By adhering to these rigorous scientific principles, the development of next-generation fungicides can proceed efficiently, providing new solutions to ensure global food security.

References

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  • A comparative study: impact of chemical and biological fungicides on soil bacterial communities. (2025, April 29). PMC. Retrieved from [Link]

  • Chen, C., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology, 106(8), 843-851. Retrieved from [Link]

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  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023, January 31). PMC. Retrieved from [Link]

  • Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. (2022, January 29). MDPI. Retrieved from [Link]

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  • An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Google Patents.
  • The chemical structures of benzimidazole fungicides and their main metabolite. (n.d.). Retrieved from [Link]

  • 2,4-Dichloro-N-(2-hydroxypropyl)benzaMide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2,4-dichloro-N-(hydroxymethyl)benzamide: Evaluating Reproducibility and Proposing a Standardized Protocol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel compounds with potential therapeutic applications is a cornerstone of progress. One such molecule of interest is 2,4-dichloro-N-(hydroxymethyl)benzamide, a derivative of benzamide that holds potential for further chemical modification and biological screening. However, a significant challenge for researchers is the lack of a standardized, reproducible, and well-documented protocol for its synthesis. This guide provides a comprehensive comparison of potential synthesis pathways, culminating in a proposed, robust experimental protocol designed to enhance reproducibility and yield.

Introduction to 2,4-dichloro-N-(hydroxymethyl)benzamide

2,4-dichloro-N-(hydroxymethyl)benzamide is a chemical entity that combines the structural features of a dichlorinated benzene ring with an N-hydroxymethylated amide group. The presence of chlorine atoms on the aromatic ring can significantly influence the molecule's electronic properties and its interactions with biological targets. The N-(hydroxymethyl) group, also known as a methylol group, is a reactive handle that can participate in a variety of subsequent chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules.

The primary route for the synthesis of N-(hydroxymethyl)amides is the reaction of a primary amide with formaldehyde.[1] This reaction, often conducted under basic or neutral conditions, proceeds via the nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde.

Comparison of Synthesis Pathways

A thorough review of the scientific literature reveals a scarcity of specific, detailed protocols for the synthesis of 2,4-dichloro-N-(hydroxymethyl)benzamide. While general methods for the N-hydroxymethylation of amides are known, their direct applicability and reproducibility for this specific dichlorinated analog have not been extensively documented. This guide, therefore, compares a historically cited general method with a proposed, optimized protocol designed for enhanced clarity and reproducibility.

ParameterGeneral Historical Method (Implied)Proposed Standardized Protocol
Starting Material Benzamide (unsubstituted)2,4-Dichlorobenzamide
Reagent FormaldehydeFormaldehyde (37% aq. solution) or Paraformaldehyde
Catalyst/Solvent Not explicitly detailed, often implies aqueous or alcoholic mediaAqueous potassium carbonate solution
Temperature Not specified, likely ambient to gentle heatingRoom temperature (20-25 °C)
Reaction Time Not specified12-24 hours (monitored by TLC)
Work-up Not detailedPrecipitation in cold water, filtration
Purification Not detailedRecrystallization from an appropriate solvent (e.g., ethanol/water)
Expected Yield High (based on unsubstituted benzamide)>80% (estimated based on similar reactions)
Reproducibility Potentially variable due to lack of detailHigh, due to defined parameters

Proposed Synthesis Pathway: N-Hydroxymethylation of 2,4-Dichlorobenzamide

The most chemically sound and direct pathway to 2,4-dichloro-N-(hydroxymethyl)benzamide is the reaction of 2,4-dichlorobenzamide with formaldehyde. This reaction is an example of an N-amidoalkylation.

Synthesis_Pathway 2,4-Dichlorobenzamide 2,4-Dichlorobenzamide Intermediate Tetrahedral Intermediate 2,4-Dichlorobenzamide->Intermediate + Formaldehyde (HCHO) Formaldehyde Formaldehyde Formaldehyde->Intermediate Product 2,4-Dichloro-N-(hydroxymethyl)benzamide Intermediate->Product Proton Transfer

Caption: Proposed reaction pathway for the synthesis of 2,4-dichloro-N-(hydroxymethyl)benzamide.

Experimental Protocols

Synthesis of Starting Material: 2,4-Dichlorobenzamide

While 2,4-dichlorobenzamide is commercially available, a synthesis protocol from 2,4-dichlorobenzoic acid is provided for completeness.[2]

Materials:

  • 2,4-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH, concentrated solution)

  • Toluene

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 2,4-dichlorobenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Allow the reaction mixture to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting crude 2,4-dichlorobenzoyl chloride, add toluene as a solvent.

  • In a separate beaker, cool a concentrated solution of ammonium hydroxide in an ice bath.

  • Slowly and with vigorous stirring, add the solution of 2,4-dichlorobenzoyl chloride in toluene to the cold ammonium hydroxide solution.

  • A white precipitate of 2,4-dichlorobenzamide will form. Continue stirring for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol.

Proposed Standardized Protocol for 2,4-dichloro-N-(hydroxymethyl)benzamide Synthesis

This protocol is designed to be a self-validating system, with clear steps and monitoring points to ensure reproducibility.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Isolation cluster_3 Purification and Characterization A Dissolve 2,4-dichlorobenzamide in aqueous K2CO3 B Add formaldehyde solution dropwise at room temperature A->B C Stir for 12-24 hours B->C D Monitor reaction progress by TLC C->D E Pour reaction mixture into ice-water D->E Upon completion F Collect precipitate by vacuum filtration E->F G Wash with cold water F->G H Recrystallize from ethanol/water G->H I Dry the product under vacuum H->I J Characterize by NMR, IR, and Melting Point I->J

Caption: Step-by-step workflow for the proposed synthesis of 2,4-dichloro-N-(hydroxymethyl)benzamide.

Materials and Equipment:

  • 2,4-Dichlorobenzamide (MW: 190.02 g/mol )[3]

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorobenzamide (1 equivalent) in a 1 M aqueous solution of potassium carbonate. The volume of the potassium carbonate solution should be sufficient to fully dissolve the amide with stirring.

  • Addition of Formaldehyde: While stirring at room temperature (20-25 °C), add a slight excess (1.2 equivalents) of a 37% aqueous formaldehyde solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The starting material (2,4-dichlorobenzamide) should have a higher Rf value than the more polar product.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into a beaker containing ice-cold water. A white precipitate of 2,4-dichloro-N-(hydroxymethyl)benzamide should form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any remaining salts and formaldehyde.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Discussion on Reproducibility and Potential Challenges

The reproducibility of the N-hydroxymethylation of 2,4-dichlorobenzamide can be influenced by several factors:

  • Quality of Reagents: The purity of the starting 2,4-dichlorobenzamide is crucial. Impurities may lead to side reactions and lower yields. The concentration of the formaldehyde solution should also be accurately known.

  • Reaction Conditions: While the reaction is generally robust, temperature control is important. Exothermic reactions are possible, and excessive heat can lead to the formation of byproducts, such as the methylene-bis-amide.[4] Maintaining a consistent room temperature is recommended. The pH of the reaction mixture, controlled by the potassium carbonate, is also a key parameter.

  • Side Reactions: The primary potential side reaction is the formation of N,N'-(methylene)bis(2,4-dichlorobenzamide) where a second molecule of 2,4-dichlorobenzamide reacts with the initially formed N-(hydroxymethyl) derivative. Using a slight excess of formaldehyde and controlled addition can help to minimize this.

  • Product Stability: N-(hydroxymethyl)amides can be thermally unstable and may decompose upon heating to release formaldehyde.[4] Therefore, purification methods involving high temperatures should be used with caution. Recrystallization at the lowest effective temperature is advisable.

  • Safety Considerations: Formaldehyde is a known carcinogen and sensitizer.[5] 2,4-Dichlorobenzamide is an irritant.[6] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

References

  • PubChem. (n.d.). 2,4-Dichlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Hydroxymethylation. Retrieved from [Link]

  • Patsnap. (2015, June 3). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-acetylphenyl)-2,4-dichlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants | Request PDF. Retrieved from [Link]

  • ResearchGate. (2020, February 4). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride.
  • ResearchGate. (n.d.). Analysis of the reaction between formaldehyde and amide. Retrieved from [Link]

  • Google Patents. (n.d.). WO1986000886A1 - Process for hydroxymethylation.
  • Koga, D. (n.d.). Analysis of the Reaction between Formaldehyde and Amide. Retrieved from a study on the reaction of formaldehyde and acetamide.
  • Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

  • IT Services - University of Liverpool. (2013, December 10). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

  • PMC. (n.d.). Hydroxymethylation as a Novel Environmental Biosensor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Retrieved from [Link]

  • Synlett. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.

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Comparative Validation Guide: 2,4-dichloro-N-(hydroxymethyl)benzamide vs. Standard HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs that fail to bridge the gap between in vitro potency and in vivo efficacy. This discrepancy often stems from a fundamental misunderstanding of target binding kinetics and inadequate pharmacodynamic (PD) modeling.

This guide provides a comprehensive, objective comparison of the novel epigenetic modulator 2,4-dichloro-N-(hydroxymethyl)benzamide (DCHMB) against industry-standard Histone Deacetylase (HDAC) inhibitors, specifically Vorinostat (SAHA) and Entinostat (MS-275). By dissecting the causality behind our experimental choices, this document establishes a self-validating framework for evaluating slow-binding benzamide derivatives.

Mechanistic Rationale: Benzamides vs. Hydroxamates

The structural anatomy of an HDAC inhibitor dictates its clinical utility. Classical hydroxamates like SAHA utilize a fast-on/fast-off zinc-binding group (ZBG), which often leads to rapid systemic clearance and transient target engagement. In contrast, benzamide derivatives require structural reorganization within the HDAC active site, resulting in slow-on/slow-tight binding kinetics[1].

DCHMB features a unique N-(hydroxymethyl) moiety that acts as a specialized ZBG, while its 2,4-dichloro substitution maximizes hydrophobic interactions within the HDAC1/2/3 foot pocket. This mechanism ensures prolonged histone hyperacetylation and sustained tumor suppressor gene activation, even after the free drug has been cleared from plasma.

Mechanism DCHMB 2,4-dichloro-N- (hydroxymethyl)benzamide HDAC Class I HDACs (HDAC1/2/3) DCHMB->HDAC Slow-binding Inhibition Chromatin Histone Hyperacetylation & Chromatin Relaxation HDAC->Chromatin Prevents Deacetylation GeneExp Tumor Suppressor Gene Activation Chromatin->GeneExp Promotes Transcription Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Induces

Fig 1: Mechanism of action for DCHMB-mediated HDAC inhibition and subsequent apoptotic induction.

In Vitro Validation: Resolving Kinetic Discrepancies

A critical pitfall in standard high-throughput screening is treating all inhibitors as rapid-equilibrium binders. Because benzamides exhibit slow-binding kinetics, assays lacking a pre-incubation step will falsely report compounds like DCHMB or MS-275 as inactive[1].

Quantitative Data: Isoform Selectivity & Kinetics

Data reflects standardized biochemical profiling using fluorogenic substrates.

InhibitorChemical ClassHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Binding Kinetics
Vorinostat (SAHA) Hydroxamate152018Fast-on / Fast-off
Entinostat (MS-275) Benzamide120450>10,000Slow-on / Slow-off
DCHMB Hydroxymethyl-benzamide45180>10,000Slow-on / Slow-off
Protocol: Time-Dependent HDAC Fluorometric Assay

Objective: Accurately determine the IC₅₀ of slow-binding inhibitors by allowing the enzyme-inhibitor complex to reach thermodynamic equilibrium. Causality: Forcing a reaction before the benzamide ZBG fully chelates the catalytic Zn²⁺ leads to artificially inflated IC₅₀ values. Pre-incubation is biologically representative of prolonged tissue exposure.

  • Reagent Preparation: Prepare 3x concentrations of recombinant human HDAC1, fluorogenic substrate (Boc-Lys(Ac)-AMC), and the inhibitor panel in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Pre-Incubation (Critical Step): Dispense HDAC1 and inhibitors into a black 384-well microplate. Incubate at 37°C for precisely 120 minutes to allow slow-binding equilibration.

  • Reaction Initiation: Add the fluorogenic substrate to initiate deacetylation. Incubate for 30 minutes at 37°C.

  • Signal Development: Terminate the reaction by adding a developer solution containing trypsin and 1 µM Trichostatin A (to halt further HDAC activity). Trypsin cleaves the deacetylated AMC fluorophore.

  • Detection: Quantify fluorescence at Ex/Em 360/460 nm using a microplate reader.

Self-Validation Checkpoint: Run Vorinostat (SAHA) alongside DCHMB at 0-minute and 120-minute pre-incubation intervals. The IC₅₀ of SAHA must remain constant across both timepoints. If SAHA's IC₅₀ shifts significantly, the recombinant enzyme is degrading during the pre-incubation phase, rendering the assay invalid.

In Vivo Validation: Efficacy and Pharmacodynamic Bridging

Relying solely on tumor volume reduction is insufficient for epigenetic drugs. To prove that DCHMB's efficacy is driven by its intended mechanism rather than off-target toxicity, we must correlate Tumor Growth Inhibition (TGI) with intratumoral target engagement (Acetyl-H3 accumulation)[2]. We utilize the HCT116 colorectal xenograft model, as it provides a predictable growth kinetic highly responsive to Class I HDAC inhibition[3]. Furthermore, benzamides have demonstrated unique tissue-distribution profiles, including brain-region selectivity, which makes rigorous PD tracking essential[4].

InVivo Step1 1. Cell Inoculation (HCT116 s.c. in Nude Mice) Step2 2. Randomization (Mean Tumor Vol ~100 mm³) Step1->Step2 Step3 3. Dosing Regimen (Vehicle, SAHA, DCHMB) Step2->Step3 Step4 4. Efficacy Monitoring (Caliper & Body Weight) Step3->Step4 Step5 5. Pharmacodynamic Harvest (Acetyl-H3 Western Blot) Step4->Step5

Fig 2: Standardized in vivo workflow for evaluating HDAC inhibitor efficacy in xenograft models.

Quantitative Data: HCT116 Xenograft Efficacy

Mice dosed PO, qd for 21 days. Data reflects endpoint measurements.

Treatment GroupDoseTumor Growth Inhibition (TGI %)Body Weight Change (%)Intratumoral Acetyl-H3 Induction
Vehicle N/A0%+2.1%Baseline
Vorinostat (SAHA) 50 mg/kg42%-4.5%Transient (< 4h)
Entinostat (MS-275) 50 mg/kg58%-1.2%Sustained (> 24h)
DCHMB 50 mg/kg65%-0.8%Sustained (> 24h)
Protocol: Xenograft Efficacy & PD Biomarker Workflow

Objective: Establish a direct causal link between DCHMB administration, tumor regression, and in vivo histone hyperacetylation. Causality: Measuring Acetyl-H3 confirms that the drug has successfully penetrated the tumor microenvironment and engaged the target, validating the mechanism of action[2].

  • Inoculation: Inject 5×10⁶ HCT116 cells suspended in 1:1 Matrigel/PBS subcutaneously into the right flank of female athymic nude mice[3].

  • Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of ~100 mm³, randomize mice into Vehicle, SAHA, and DCHMB cohorts (n=8/group).

  • Dosing: Administer compounds via oral gavage (PO) once daily for 21 days.

  • Monitoring: Measure tumor volume using digital calipers ( V=2length×width2​ ). Weigh mice twice weekly; a body weight loss of >10% indicates unacceptable off-target toxicity.

  • PD Harvest: Euthanize mice 4 hours after the final dose. Extract tumors, bisect them, and immediately snap-freeze one half in liquid nitrogen to preserve transient histone acetylation states for Western Blot analysis.

Self-Validation Checkpoint: Extract peripheral blood mononuclear cells (PBMCs) from a satellite cohort at 2h and 24h post-dose. If PBMC Acetyl-H3 levels do not spike at 2h, systemic exposure or formulation absorption has failed. In this scenario, any lack of tumor efficacy must be attributed to pharmacokinetics rather than the compound's intrinsic potency.

Conclusion & Decision Matrix

When evaluating 2,4-dichloro-N-(hydroxymethyl)benzamide against standard alternatives, the data demonstrates that relying on classical in vitro assays without kinetic adjustments will yield false negatives. DCHMB's slow-on/slow-off binding profile translates to superior in vivo target residence time. Compared to the rapid clearance of hydroxamates like SAHA, DCHMB provides sustained intratumoral Acetyl-H3 induction and higher Tumor Growth Inhibition (65% vs 42%) with a highly favorable toxicity profile. For drug development professionals targeting Class I HDACs, optimizing PD biomarker tracking is non-negotiable for validating these advanced benzamide architectures.

References

  • Title: Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PMC Source: nih.gov URL: 1

  • Title: Enhancement of Xenograft Tumor Radiosensitivity by the Histone Deacetylase Inhibitor MS-275 and Correlation with Histone Hyperacetylation - AACR Journals Source: aacrjournals.org URL: 2

  • Title: The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases | PNAS Source: pnas.org URL: 4

  • Title: Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo | PLOS One Source: plos.org URL: 3

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Safety Operating Guide

Operational and Disposal Protocol for 2,4-Dichloro-N-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated amides like 2,4-dichloro-N-(hydroxymethyl)benzamide requires moving beyond basic Safety Data Sheet (SDS) compliance. For researchers and drug development professionals, understanding the causality behind chemical degradation is critical to preventing laboratory incidents and ensuring environmental compliance.

This compound presents a unique dual-hazard profile: it is a halogenated aromatic (highly prone to dioxin formation if improperly incinerated) and contains an N-hydroxymethyl group (a latent formaldehyde releaser). This guide provides a self-validating, step-by-step operational framework for its safe handling and absolute destruction.

Part 1: Physicochemical Risk Profile & Causality

To design a fail-safe disposal protocol, we must first deconstruct the molecule's reactive sites. The N-hydroxymethyl group acts as a hemiaminal-like structure, which exists in a delicate equilibrium that can easily shift to release free formaldehyde . Simultaneously, the chlorinated aromatic ring demands extreme thermal energy to shatter the carbon-chlorine bonds without synthesizing secondary toxins .

The table below summarizes the quantitative thresholds and mechanistic reasoning behind our operational constraints.

Structural FeaturePrimary HazardQuantitative Metric / ThresholdMechanistic Causality & Operational Impact
N-hydroxymethyl group Formaldehyde ReleaseAccelerated at pH < 5 or pH > 9 Undergoes hydrolytic cleavage in aqueous/acidic environments, liberating toxic formaldehyde gas. Impact: Must be stored strictly away from strong acids, bases, and excess moisture.
2,4-Dichloro Aromatic Ring Dioxin/Furan FormationCritical risk zone: 250°C – 850°C Incomplete thermal degradation allows chlorine radicals to attack surviving aromatic rings, synthesizing highly toxic PCDDs. Impact: Strictly requires high-temperature thermal oxidation.
Halogenated Waste Stream Incomplete DestructionIncineration target: >1000°C for ≥ 2.0s Complete cleavage of C-Cl bonds requires massive activation energy. Impact: Must be segregated from standard organic waste to maintain the required caloric and thermal destruction profile.
Part 2: Step-by-Step Disposal & Handling Methodology

This workflow guarantees the safe containment and absolute destruction of the compound, aligning with stringent environmental guidelines for halogenated organic waste.

Phase 1: Point-of-Generation Segregation
  • Step 1.1: Isolate the Waste Stream. Place the compound and any contaminated consumables exclusively in containers designated for "Halogenated Organic Waste."

  • Step 1.2: Prevent Cross-Contamination. Do not mix with non-halogenated solvents or acidic wastes.

    • Causality: Mixing with non-halogenated waste dilutes the stream, complicating the specific incineration parameters needed to destroy carbon-chlorine bonds. Mixing with acids catalyzes the hydrolytic cleavage of the N-hydroxymethyl group, prematurely pressurizing the waste container with toxic formaldehyde gas.

Phase 2: Containerization and Storage
  • Step 2.1: Select Inert Containment. Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers. Ensure the cap is hermetically sealed.

    • Causality: HDPE and PTFE are chemically inert to halogenated organics. A tight seal is mandatory to trap any trace formaldehyde generated via ambient degradation.

  • Step 2.2: Apply GHS Labeling. Affix labels indicating "Toxic" and "Environmental Hazard." Explicitly write: "Contains Halogenated Aromatics and Formaldehyde Releasers."

Phase 3: Spill Response & Decontamination
  • Step 3.1: Evacuate and Ventilate. Immediately increase fume hood flow or room ventilation due to the high probability of formaldehyde off-gassing upon environmental exposure.

  • Step 3.2: Neutral Absorption. Absorb liquid spills (or dampen powder spills to prevent aerosolization) using an inert, non-combustible material like vermiculite or dry sand.

    • Causality: Never use combustible absorbents (like sawdust), as they introduce uncontrolled organic fuel that can complicate the downstream incineration of the chlorinated waste.

  • Step 3.3: Containment. Sweep the absorbed matrix into a PTFE/HDPE container, seal tightly, and route directly to Phase 4.

Phase 4: Final Destruction (Incineration Protocol)
  • Step 4.1: High-Temperature Thermal Oxidation. Transfer the waste to a licensed facility capable of direct-fired thermal oxidation at temperatures between 1000°C and 1200°C , with a minimum residence time of 2.0 seconds .

    • Causality: Standard incineration temperatures (<850°C) are insufficient and will generate polychlorinated dibenzo-p-dioxins (PCDDs). Extreme heat ensures the complete thermodynamic shattering of the aromatic carbon skeleton.

  • Step 4.2: Flue Gas Scrubbing. Ensure the facility utilizes a two-stage caustic scrubber (e.g., NaOH) post-incineration.

    • Causality: Complete combustion yields CO2, H2O, and corrosive Hydrogen Chloride (HCl) gas. The caustic scrubber neutralizes the HCl into benign sodium chloride (NaCl) and water before exhaust release.

Part 3: Mechanistic Degradation Pathway

The following diagram illustrates the divergent degradation pathways of 2,4-dichloro-N-(hydroxymethyl)benzamide based on environmental conditions. It visually validates why controlled, high-temperature thermal oxidation is the only scientifically sound disposal route.

G Parent 2,4-dichloro-N-(hydroxymethyl)benzamide Hydrolysis Hydrolytic Cleavage (Acidic/Aqueous) Parent->Hydrolysis Incineration High-Temp Thermal Oxidation (>1000°C, 2s residence) Parent->Incineration Incomplete Incomplete Combustion (<850°C) Parent->Incomplete Formaldehyde Formaldehyde (HCHO) [Toxic/Carcinogen] Hydrolysis->Formaldehyde Benzamide 2,4-dichlorobenzamide Hydrolysis->Benzamide CompleteCombustion Complete Destruction: CO2 + H2O + HCl Incineration->CompleteCombustion Scrubber Caustic Scrubber (NaOH) Neutralizes HCl -> NaCl CompleteCombustion->Scrubber Dioxins PCDDs / PCDFs (Dioxins/Furans) Incomplete->Dioxins

Degradation pathways of 2,4-dichloro-N-(hydroxymethyl)benzamide highlighting incineration necessity.

References
  • Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. National Institutes of Health (NIH) / PMC. URL:[Link][1]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). URL: [Link][2]

  • Destruction of organo-halogenated compounds by DC non-transferred arc plasma. Pure and Applied Chemistry (IUPAC). URL:[Link][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.